Product packaging for 1-(2-Chloroethyl)-3-(2-hydroxyethyl)urea(Cat. No.:CAS No. 71479-93-1)

1-(2-Chloroethyl)-3-(2-hydroxyethyl)urea

Cat. No.: B1345949
CAS No.: 71479-93-1
M. Wt: 166.6 g/mol
InChI Key: ZRZGGEMBAWCTNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-(2-Chloroethyl)-3-(2-hydroxyethyl)urea is a useful research compound. Its molecular formula is C5H11ClN2O2 and its molecular weight is 166.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H11ClN2O2 B1345949 1-(2-Chloroethyl)-3-(2-hydroxyethyl)urea CAS No. 71479-93-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-chloroethyl)-3-(2-hydroxyethyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11ClN2O2/c6-1-2-7-5(10)8-3-4-9/h9H,1-4H2,(H2,7,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRZGGEMBAWCTNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)NC(=O)NCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00221692
Record name Urea, N-(2-chloroethyl)-N'-(2-hydroxyethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00221692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71479-93-1
Record name Urea, N-(2-chloroethyl)-N'-(2-hydroxyethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071479931
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Urea, N-(2-chloroethyl)-N'-(2-hydroxyethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00221692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-(2-Chloroethyl)-3-(2-hydroxyethyl)urea

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(2-Chloroethyl)-3-(2-hydroxyethyl)urea, a key intermediate in the development of various compounds with potential therapeutic applications. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction

This compound is a bifunctional organic molecule containing both a reactive chloroethyl group and a hydrophilic hydroxyethyl moiety. This unique structure makes it a valuable building block in organic synthesis, particularly as a precursor for the synthesis of nitrosoureas, a class of compounds known for their chemotherapeutic properties. The chloroethyl group can act as an alkylating agent, while the hydroxyethyl group can be modified or can influence the solubility and pharmacokinetic properties of its derivatives.

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process. The first step involves the formation of the precursor, N-(2-hydroxyethyl)urea, followed by the chlorination of the hydroxyethyl group.

Synthesis of N-(2-hydroxyethyl)urea

N-(2-hydroxyethyl)urea can be synthesized by the reaction of ethanolamine with an excess of urea.[1][2] This reaction is a transamidation where monoethanolamine displaces ammonia from urea.[2]

Experimental Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine monoethanolamine and a molar excess of urea.

  • Heat the reaction mixture to a temperature sufficient to promote the reaction and drive off the ammonia byproduct. The reaction progress can be monitored by the cessation of ammonia evolution.

  • After the reaction is complete, cool the mixture and remove any unreacted urea and ammonia. This can be achieved by sparging the mixture with nitrogen.[2]

  • Optionally, a small amount of lactic acid can be added to neutralize any remaining ammonia or monoethanolamine.[2]

  • The resulting N-(2-hydroxyethyl)urea can be purified by recrystallization.

Synthesis of this compound

The conversion of the N-(2-hydroxyethyl)urea to this compound involves the selective chlorination of one of the hydroxyethyl groups. A common method for this transformation is the use of thionyl chloride (SOCl₂). A similar procedure is used for the synthesis of 1-(2-chloroethyl)-3-cyclohexylurea from its hydroxyethyl precursor.[3]

Experimental Protocol:

  • To a stirred mixture of N-(2-hydroxyethyl)urea and a suitable solvent (e.g., toluene) in a reaction flask, add a catalytic amount of zinc chloride (ZnCl₂).[3]

  • Cool the mixture in an ice bath and add thionyl chloride dropwise while maintaining the temperature.[3]

  • After the addition is complete, heat the reaction mixture to reflux and maintain this temperature for a specified period (e.g., 1 hour) to ensure the completion of the reaction.[3]

  • Remove the excess thionyl chloride and solvent under reduced pressure.

  • To the residue, add water and stir for a period to hydrolyze any remaining reactive species.

  • The crude this compound can be isolated by filtration, washed with water, and dried.

  • Further purification can be achieved by recrystallization from a suitable solvent system.

Reaction Scheme:

Synthesis_Pathway cluster_step1 Step 1: Synthesis of N-(2-hydroxyethyl)urea cluster_step2 Step 2: Chlorination Ethanolamine Ethanolamine N-(2-hydroxyethyl)urea N-(2-hydroxyethyl)urea Ethanolamine->N-(2-hydroxyethyl)urea + Urea (Transamidation) Urea Urea Intermediate N-(2-hydroxyethyl)urea Final_Product This compound Intermediate->Final_Product + SOCl₂ / ZnCl₂

Caption: Synthesis pathway of this compound.

Characterization

The structural confirmation of the synthesized this compound is crucial and can be achieved using various spectroscopic techniques.

Spectroscopic Data

The expected spectroscopic data for this compound are summarized in the table below. These are based on the analysis of structurally similar compounds.[4]

Technique Expected Observations
¹H NMR Signals corresponding to the protons of the chloroethyl group (triplets around 3.6-3.8 ppm and 3.4-3.6 ppm), the hydroxyethyl group (multiplets around 3.3-3.5 ppm and 3.1-3.3 ppm), and the NH protons (broad singlets).
¹³C NMR Resonances for the carbonyl carbon (around 156-158 ppm), and the carbons of the chloroethyl and hydroxyethyl groups.
IR (KBr) Characteristic absorption bands for N-H stretching (around 3300-3400 cm⁻¹), C=O stretching (around 1630-1650 cm⁻¹), and C-Cl stretching (around 650-750 cm⁻¹).
Mass Spec. A molecular ion peak corresponding to the molecular weight of the compound (C₅H₁₁ClN₂O₂).
Physicochemical Properties
Property Value
Molecular Formula C₅H₁₁ClN₂O₂
Molecular Weight 166.61 g/mol
Appearance Expected to be a white to off-white solid.
Solubility Expected to have some solubility in polar organic solvents.

Experimental Workflow

The overall experimental workflow for the synthesis and characterization is depicted in the following diagram.

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Start Reactants: Ethanolamine, Urea Step1 Synthesis of N-(2-hydroxyethyl)urea Start->Step1 Purification1 Purification of Intermediate Step1->Purification1 Step2 Chlorination with SOCl₂ Purification2 Purification of Final Product Step2->Purification2 Purification1->Step2 NMR ¹H and ¹³C NMR Purification2->NMR Purified Product Analysis Data Analysis and Structure Confirmation NMR->Analysis IR IR Spectroscopy IR->Analysis MS Mass Spectrometry MS->Analysis

Caption: Overall experimental workflow.

Applications in Drug Development

This compound serves as a crucial intermediate in the synthesis of various biologically active molecules. Its primary application lies in the preparation of N-nitrosourea compounds, such as 1-(2-chloroethyl)-1-nitroso-3-(2-hydroxyethyl)urea (HECNU).[5][6] These nitrosourea derivatives are known for their alkylating properties, which enable them to cross-link DNA and induce cell death, making them effective anticancer agents.[7] The presence of the hydroxyethyl group can modulate the compound's solubility and ability to cross the blood-brain barrier.[8]

Safety and Handling

As with all laboratory chemicals, this compound and the reagents used in its synthesis should be handled with appropriate safety precautions. Thionyl chloride is corrosive and reacts violently with water, and should be handled in a fume hood. The final product, being a chloroethyl derivative, should be considered as a potential alkylating agent and handled with care to avoid skin contact and inhalation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

References

1-(2-Chloroethyl)-3-(2-hydroxyethyl)urea CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 1-(2-Chloroethyl)-3-(2-hydroxyethyl)urea, a chemical intermediate with the CAS number 71479-93-1 . While this compound is primarily recognized as a precursor in the synthesis of its nitroso derivative, which has been investigated for its potential as a chemotherapeutic agent, this document will focus on the available technical data for the non-nitrosated parent compound. The guide will cover its chemical identity, molecular structure, and summarize the limited publicly available information regarding its synthesis and properties.

Chemical Identity and Molecular Structure

CAS Number: 71479-93-1

Molecular Formula: C₅H₁₁ClN₂O₂

Molecular Weight: 166.61 g/mol

The molecular structure of this compound consists of a central urea core substituted with a 2-chloroethyl group on one nitrogen atom and a 2-hydroxyethyl group on the other.

Molecular Structure Diagram:

Caption: Molecular Structure of this compound.

Physicochemical Data

Quantitative data for this compound is limited in publicly accessible literature. The following table summarizes the available information.

PropertyValueSource
CAS Number 71479-93-1Chemical Suppliers
Molecular Formula C₅H₁₁ClN₂O₂Chemical Suppliers
Molecular Weight 166.61 g/mol Chemical Suppliers

Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not explicitly described in the available scientific literature. However, based on general organic synthesis principles and a patent for a structurally similar compound, a potential synthetic route can be proposed.

Proposed Synthetic Pathway

The synthesis of this compound could likely be achieved through a two-step process:

  • Formation of the Hydroxyethyl Urea Precursor: Reaction of a suitable starting material to form 1-(2-hydroxyethyl)urea.

  • Chlorination: Introduction of the 2-chloroethyl group.

A plausible approach for the second step, by analogy to the synthesis of 1-(2-chloroethyl)-3-cyclohexylurea, would involve the chlorination of a hydroxyethyl-substituted urea precursor using a chlorinating agent like thionyl chloride (SOCl₂).

Logical Workflow for Proposed Synthesis:

G A 1-(2-hydroxyethyl)urea C This compound A->C Chlorination B Thionyl Chloride (SOCl₂) B->C

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol (Hypothetical)

This is a generalized, hypothetical protocol based on the synthesis of similar compounds and should be adapted and optimized under appropriate laboratory conditions.

Reaction: Chlorination of 1-(2-hydroxyethyl)urea.

Materials:

  • 1-(2-hydroxyethyl)urea

  • Thionyl chloride (SOCl₂)

  • Anhydrous aprotic solvent (e.g., toluene, dichloromethane)

  • Inert gas (e.g., nitrogen, argon)

  • Quenching solution (e.g., ice-water)

  • Extraction solvent (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve 1-(2-hydroxyethyl)urea in an anhydrous aprotic solvent.

  • Cool the solution in an ice bath.

  • Slowly add thionyl chloride dropwise to the cooled solution while stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a specified period.

  • Monitor the reaction progress using a suitable technique (e.g., Thin Layer Chromatography).

  • Upon completion, carefully quench the reaction by slowly pouring the mixture into ice-water.

  • Separate the organic layer and extract the aqueous layer with an appropriate organic solvent.

  • Combine the organic layers, wash with brine, and dry over an anhydrous drying agent.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product using a suitable method such as recrystallization or column chromatography.

Characterization: The final product should be characterized by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its identity and purity.

Biological Activity and Signaling Pathways

There is a significant lack of information regarding the specific biological activity and associated signaling pathways of this compound itself. The vast majority of research has focused on its nitroso derivative, 1-nitroso-1-(2-chloroethyl)-3-(2-hydroxyethyl)urea .

The nitroso derivative belongs to the class of nitrosoureas, which are known alkylating agents. These compounds are generally understood to exert their cytotoxic effects through the generation of reactive electrophilic species that can alkylate DNA and other cellular macromolecules, ultimately leading to cell death.

Hypothesized Role as a Prodrug Intermediate:

This compound serves as a stable precursor that can be converted into the active nitrosourea agent through a nitrosation reaction.

G A 1-(2-Chloroethyl)-3- (2-hydroxyethyl)urea C 1-Nitroso-1-(2-chloroethyl)-3- (2-hydroxyethyl)urea (Active Alkylating Agent) A->C Nitrosation B Nitrosating Agent (e.g., NaNO₂/acid) B->C D DNA Alkylation & Cross-linking C->D E Cell Cycle Arrest & Apoptosis D->E

Caption: Role as a precursor to an active DNA alkylating agent.

Applications in Research and Drug Development

The primary application of this compound is as a key intermediate in the synthesis of its corresponding nitrosourea. This nitroso derivative has been a subject of interest in cancer research due to its potential alkylating properties.

Researchers and drug development professionals may utilize this compound for:

  • Synthesis of Novel Nitrosourea Analogs: As a building block for creating new potential anticancer agents with modified properties.

  • Structure-Activity Relationship (SAR) Studies: To understand how modifications to the urea structure affect the biological activity of the resulting nitrosourea.

  • Development of Drug Delivery Systems: As a starting material for prodrugs or targeted drug delivery systems.

Conclusion

This compound is a chemical compound with a confirmed identity (CAS No. 71479-93-1) that holds significance primarily as a synthetic precursor. While detailed experimental and biological data for the compound itself are scarce in the public domain, its role as an intermediate in the synthesis of a potential DNA alkylating agent underscores its importance in the field of medicinal chemistry and drug discovery. Further research is warranted to fully characterize the physicochemical properties and any intrinsic biological activity of this molecule. Professionals in drug development should note that the majority of efficacy and toxicity data will be associated with its nitroso derivative.

An In-depth Technical Guide to the Mechanism of Action of 1-Nitroso-1-(2-chloroethyl)-3-(2-hydroxyethyl)urea (HECNU)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Nitroso-1-(2-chloroethyl)-3-(2-hydroxyethyl)urea, also known as HECNU or Elmustine, is a chloroethylnitrosourea (CENU) compound with demonstrated antitumor activity. As a member of this class of alkylating agents, its primary mechanism of action involves the induction of cytotoxic DNA damage. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the therapeutic and toxic effects of HECNU, with a focus on its chemical decomposition, interaction with DNA, and the subsequent cellular responses. This document summarizes available quantitative data, details relevant experimental protocols, and provides visual representations of the key pathways involved in its mechanism of action.

Introduction

The chloroethylnitrosoureas (CENUs) are a significant class of chemotherapeutic agents utilized in the treatment of various malignancies, particularly brain tumors, due to their ability to cross the blood-brain barrier. 1-Nitroso-1-(2-chloroethyl)-3-(2-hydroxyethyl)urea (HECNU) is a representative of this class. Its therapeutic efficacy is attributed to its ability to induce lethal DNA lesions in rapidly dividing cancer cells. Understanding the precise mechanism of action of HECNU is crucial for optimizing its clinical use, overcoming drug resistance, and designing novel, more effective analogs. This guide will delve into the core aspects of HECNU's pharmacology, from its chemical synthesis and decomposition to its impact on cellular signaling pathways.

Chemical Properties and Synthesis

Synonyms: HECNU, Elmustine, N'-(2-Chloroethyl)-N-(2-hydroxyethyl)-N-nitrosourea

General Synthesis Pathway

The synthesis of HECNU, like other nitrosoureas, typically involves a two-step process. The first step is the formation of the urea precursor, followed by nitrosation.

G cluster_synthesis General Synthesis of HECNU Urea Urea Hydroxyethyl_Urea_Precursor 1-(2-Chloroethyl)-3-(2-hydroxyethyl)urea Urea->Hydroxyethyl_Urea_Precursor Reaction with Chloroethylamine Chloroethylamine Chloroethylamine->Hydroxyethyl_Urea_Precursor HECNU 1-Nitroso-1-(2-chloroethyl)-3-(2-hydroxyethyl)urea Hydroxyethyl_Urea_Precursor->HECNU Nitrosation Nitrosating_Agent Nitrosating Agent (e.g., Sodium Nitrite in Acid) Nitrosating_Agent->HECNU G cluster_decomposition HECNU Decomposition Pathway HECNU 1-Nitroso-1-(2-chloroethyl)-3-(2-hydroxyethyl)urea Decomposition Spontaneous Decomposition (Physiological Conditions) HECNU->Decomposition Diazonium_Hydroxide 2-Chloroethyldiazonium Hydroxide Decomposition->Diazonium_Hydroxide Isocyanate 2-Hydroxyethyl Isocyanate Decomposition->Isocyanate Carbonium_Ion 2-Chloroethyl Carbonium Ion Diazonium_Hydroxide->Carbonium_Ion Carbamoylation Protein Carbamoylation Isocyanate->Carbamoylation Alkylation DNA Alkylation Carbonium_Ion->Alkylation G cluster_apoptosis Apoptosis Signaling Induced by HECNU HECNU HECNU DNA_Damage DNA Interstrand Cross-links HECNU->DNA_Damage DDR DNA Damage Response (DDR) DNA_Damage->DDR p53 p53 Activation DDR->p53 JNK_cJun JNK/c-Jun Activation DDR->JNK_cJun Bax_Bak Bax/Bak Activation p53->Bax_Bak BIM BIM Induction JNK_cJun->BIM BIM->Bax_Bak Mitochondria Mitochondria Bax_Bak->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis G cluster_flow Cell Cycle Analysis Workflow Cell_Culture Treat cells with HECNU Harvest Harvest and wash cells Cell_Culture->Harvest Fixation Fix cells (e.g., with ethanol) Harvest->Fixation Staining Stain DNA with propidium iodide (PI) Fixation->Staining Flow_Cytometry Analyze by Flow Cytometry Staining->Flow_Cytometry Analysis Quantify cell populations in G0/G1, S, and G2/M phases Flow_Cytometry->Analysis

An In-depth Technical Guide to the Structural Analysis of 1-(2-Chloroethyl)-3-(2-hydroxyethyl)urea Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies employed in the structural analysis of 1-(2-chloroethyl)-3-(2-hydroxyethyl)urea and its derivatives. These compounds are of significant interest in medicinal chemistry, often serving as precursors or analogs to pharmacologically active agents, including nitrosoureas known for their alkylating properties in cancer therapy.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, typically starting from more readily available precursors. A common synthetic route involves the reaction of 2-chloroethylamine with an isocyanate, or the reaction of an amine with a chloroformate. A plausible route starting from ethanolamine is outlined below.

Experimental Protocol: Synthesis

  • Formation of the Urea Precursor: 1-(2-hydroxyethyl)urea is synthesized by reacting ethanolamine with a suitable urea-forming reagent, such as potassium cyanate in an acidic aqueous solution, or by carefully heating urea and ethanolamine together.

  • Chlorination: The hydroxyl group of 1-(2-hydroxyethyl)urea is then converted to a chloro group. This can be achieved using a standard chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) in an appropriate solvent, such as dichloromethane or chloroform, under controlled temperature conditions to avoid side reactions.

  • Purification: The crude product is purified using techniques such as recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or column chromatography on silica gel to yield the pure this compound.

  • Characterization: The structure and purity of the synthesized compound are confirmed by the analytical techniques described in the following sections.

X-ray Crystallography

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional atomic structure of a crystalline solid.[1] It provides precise information on bond lengths, bond angles, and the conformation of the molecule, as well as details about intermolecular interactions in the crystal lattice.[1]

Experimental Protocol: Single-Crystal X-ray Diffraction [2]

  • Crystal Growth: Single crystals of the compound suitable for X-ray diffraction are grown, typically by slow evaporation of a saturated solution, or by slow cooling of a hot, saturated solution. A variety of solvents and solvent combinations may be screened to find the optimal conditions.

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations of the atoms. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to optimize the fit, yielding the final, detailed crystal structure.[3]

Data Presentation: Illustrative Crystallographic Data for an Analogous Urea Derivative

As specific crystallographic data for this compound is not available, the following table presents data for a related compound, 1-(2-chlorophenyl)-3-(p-tolyl)urea, to illustrate the type of information obtained from an X-ray diffraction study.[4]

ParameterValue
Chemical FormulaC₁₄H₁₃ClN₂O
Formula Weight260.72
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)23.904(2)
b (Å)4.6173(3)
c (Å)11.6906(13)
β (°)96.895(9)
Volume (ų)1281.0(2)
Z4
Calculated Density (g/cm³)1.351
Temperature (K)293

Data for 1-(2-chlorophenyl)-3-(p-tolyl)urea, presented for illustrative purposes.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules in solution. ¹H NMR provides information about the number and chemical environment of hydrogen atoms, while ¹³C NMR provides similar information for carbon atoms.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

  • Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, a standard pulse sequence is used to acquire the spectrum. For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum. Other experiments, such as COSY, HSQC, and HMBC, can be performed to establish connectivity between atoms.

  • Data Processing and Analysis: The acquired data (free induction decay, FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced. The chemical shifts, integration (for ¹H), and coupling patterns are analyzed to assign the signals to the specific atoms in the molecule.

Data Presentation: Predicted NMR Data for this compound

The following tables present the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on established principles of NMR spectroscopy and data from similar structural motifs.

Predicted ¹H NMR Data

AssignmentPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
Hₐ~ 3.6 - 3.8t~ 5 - 7
Hₑ~ 3.5 - 3.7t~ 5 - 7
Hₓ~ 3.3 - 3.5q~ 5 - 7
Hᵧ~ 3.2 - 3.4q~ 5 - 7
NH (1)~ 5.5 - 6.5br s-
NH (2)~ 5.0 - 6.0br t~ 5 - 7
OH~ 4.5 - 5.5br s-

Predicted ¹³C NMR Data

AssignmentPredicted Chemical Shift (ppm)
C=O~ 158 - 162
Cₑ~ 60 - 64
Cᵧ~ 42 - 46
Cₐ~ 41 - 45
Cₓ~ 40 - 44

Note: Predicted values are for illustrative purposes. Actual chemical shifts can vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.[5]

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: A dilute solution of the sample is introduced into the mass spectrometer. For volatile compounds, gas chromatography (GC) can be used for separation and introduction. For non-volatile or thermally labile compounds, liquid chromatography (LC) coupled with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source is common.

  • Ionization: The sample molecules are ionized. In ESI, a high voltage is applied to a liquid to create an aerosol, leading to the formation of protonated molecules [M+H]⁺ or other adducts.

  • Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

  • Fragmentation Analysis (MS/MS): To obtain more structural information, tandem mass spectrometry (MS/MS) can be performed. Ions of a specific m/z (precursor ions) are selected, fragmented (e.g., by collision-induced dissociation, CID), and the resulting fragment ions (product ions) are analyzed.[5]

Data Presentation: Plausible Mass Spectrometry Fragments for this compound

The molecular weight of this compound (C₅H₁₁ClN₂O₂) is 166.61 g/mol . The following table lists plausible m/z values for the molecular ion and key fragments that could be observed in an ESI-MS experiment.

m/z (Da)Proposed Fragment Ion
167.06[M+H]⁺ (¹²C₅¹H₁₂³⁵ClN₂O₂)
169.06[M+H]⁺ (¹²C₅¹H₁₂³⁷ClN₂O₂) (Isotope Peak)
123.07[M+H - C₂H₄O]⁺
105.06[M+H - C₂H₄O - H₂O]⁺
88.05[H₂NCONHCH₂CH₂OH+H]⁺
79.03[H₂NCONHCH₂CH₂Cl+H]⁺
61.04[HOCH₂CH₂NH₂+H]⁺
44.05[H₂N=CH₂]⁺

Note: These are predicted fragments for illustrative purposes. The presence and relative abundance of fragments can vary depending on the ionization method and instrument conditions.

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of the chemical bonds. It is a useful tool for identifying the functional groups present in a molecule.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: For solid samples, a KBr pellet is often prepared by mixing a small amount of the compound with dry potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory, where the sample is placed directly on the ATR crystal.

  • Data Acquisition: The sample is placed in the IR spectrometer, and the spectrum is recorded, typically over the range of 4000 to 400 cm⁻¹. A background spectrum is recorded first and subtracted from the sample spectrum.

  • Data Analysis: The absorption bands in the spectrum are identified and assigned to the corresponding functional group vibrations.

Data Presentation: Characteristic IR Absorption Bands for this compound

Wavenumber Range (cm⁻¹)VibrationFunctional Group
3300 - 3500N-H StretchAmide
3200 - 3400O-H Stretch (broad)Alcohol
2850 - 3000C-H StretchAlkane
1630 - 1680C=O Stretch (Amide I)Urea
1520 - 1570N-H Bend (Amide II)Urea
1050 - 1150C-O StretchAlcohol
600 - 800C-Cl StretchAlkyl Halide

Note: These are typical ranges. The exact position and intensity of the bands can be influenced by the molecular environment and intermolecular interactions, such as hydrogen bonding.[6]

Visualization of Workflows and Pathways

Diagrams are essential for visualizing complex processes and relationships in scientific research. The following diagrams were generated using Graphviz (DOT language) to illustrate a typical workflow for structural analysis and a relevant biological pathway for this class of compounds.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_data Data Interpretation synthesis Synthesis of Derivative purification Purification (Crystallization/Chromatography) synthesis->purification nmr NMR Spectroscopy (1H, 13C, 2D) purification->nmr ms Mass Spectrometry (MS, MS/MS) purification->ms ir Infrared (IR) Spectroscopy purification->ir xrd X-ray Crystallography purification->xrd interpretation Data Analysis & Structure Elucidation nmr->interpretation ms->interpretation ir->interpretation xrd->interpretation confirmation Structure Confirmation interpretation->confirmation G cluster_cell Cellular Environment CEU Chloroethylnitrosourea (Prodrug) Decomposition Spontaneous Decomposition CEU->Decomposition VinylCation Vinyl Cation Decomposition->VinylCation forms Isocyanate Isocyanate Decomposition->Isocyanate forms DNA DNA VinylCation->DNA attacks Proteins Proteins Isocyanate->Proteins reacts with Alkylation DNA Alkylation DNA->Alkylation Carbamoylation Protein Carbamoylation Proteins->Carbamoylation Crosslinking DNA Cross-linking Alkylation->Crosslinking Apoptosis Cell Cycle Arrest & Apoptosis Crosslinking->Apoptosis Carbamoylation->Apoptosis

References

In Vitro Cytotoxicity of 1-Nitroso-1-(2-chloroethyl)-3-(2-hydroxyethyl)urea (HECNU): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Nitroso-1-(2-chloroethyl)-3-(2-hydroxyethyl)urea (HECNU) is a nitrosourea-based alkylating agent with potential as a chemotherapeutic compound. This technical guide provides a comprehensive overview of the in vitro cytotoxicity of HECNU, detailing its mechanism of action, experimental protocols for assessing its efficacy, and the signaling pathways implicated in its cytotoxic effects. The information presented is intended to serve as a foundational resource for researchers investigating the therapeutic potential of HECNU and similar compounds in oncology drug development.

Introduction

Nitrosourea compounds represent a class of alkylating agents that have been utilized in cancer chemotherapy for several decades. Their cytotoxic effects are primarily attributed to their ability to induce DNA damage, leading to cell cycle arrest and apoptosis. 1-Nitroso-1-(2-chloroethyl)-3-(2-hydroxyethyl)urea (HECNU) is a member of this class, characterized by a 2-chloroethyl group, which is crucial for its alkylating activity. Understanding the in vitro cytotoxicity of HECNU is a critical step in evaluating its potential as an anticancer agent. This guide summarizes the available data on its biological activity and provides detailed methodologies for its investigation.

Mechanism of Action

The primary mechanism of action of HECNU, like other 2-chloroethylnitrosoureas, involves the generation of reactive electrophilic species that alkylate cellular macromolecules, with DNA being the principal target.[1][2]

  • DNA Alkylation: HECNU decomposes under physiological conditions to form a 2-chloroethyl diazonium ion. This highly reactive intermediate can alkylate nucleophilic sites on DNA bases, primarily the O⁶-guanine, N⁷-guanine, and N³-cytosine positions.

  • DNA Cross-linking: A subsequent intramolecular rearrangement can lead to the formation of an unstable O⁶-ethanoguanine adduct, which can then react with the N³ position of a cytosine on the complementary DNA strand, resulting in an interstrand cross-link.[1] These cross-links are highly cytotoxic as they prevent DNA strand separation, thereby inhibiting DNA replication and transcription.

This DNA damage triggers a cellular stress response, leading to the activation of DNA damage response (DDR) pathways, cell cycle arrest, and ultimately, apoptosis.

Data Presentation: In Vitro Cytotoxicity of HECNU

Quantitative data on the in vitro cytotoxicity of HECNU is limited. However, studies on HECNU derivatives provide insights into its potential efficacy. The following table summarizes the growth inhibitory effects of HECNU derivatives on the MCF-7 human breast cancer cell line.

CompoundCell LineConcentration (µM)Incubation Time (h)Growth Inhibition (%)Reference
4-OAc-BDMT-hs-HECNUMCF-71007276[3]
E2-hs-HECNUMCF-71007255[3]
DHT-hs-HECNUMCF-71007273[3]

Note: While this table presents data on HECNU derivatives, it highlights the potential for nitrosourea compounds of this class to exhibit significant cytotoxic activity against cancer cells. Further research is required to establish a comprehensive profile of HECNU's IC50 values across a diverse panel of human cancer cell lines.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the in vitro cytotoxicity of HECNU.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[3][4][5][6][7][8]

Materials:

  • HECNU stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of HECNU in complete culture medium. Remove the existing medium from the wells and add 100 µL of the HECNU dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve HECNU) and a no-treatment control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the HECNU concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9][10]

Materials:

  • HECNU-treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with various concentrations of HECNU for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.

Materials:

  • HECNU-treated and control cells

  • PBS

  • 70% Ethanol (ice-cold)

  • RNase A (100 µg/mL)

  • Propidium Iodide (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

  • Washing: Centrifuge the fixed cells and wash twice with PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases can be quantified.

Western Blot Analysis

Western blotting is used to detect specific proteins involved in the DNA damage response, apoptosis, and cell cycle regulation.[11][12][13][14]

Materials:

  • HECNU-treated and control cells

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against γ-H2AX, p53, p21, Bax, Bcl-2, cleaved Caspase-3, PARP, Cyclin B1, CDK1)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the treated and control cells in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Electrophoresis: Separate equal amounts of protein by SDS-PAGE.

  • Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody.

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the relative expression levels of the target proteins.

Signaling Pathways and Visualizations

HECNU-induced cytotoxicity is mediated by complex signaling networks that are activated in response to DNA damage. The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways involved.

HECNU-Induced DNA Damage Response and Apoptosis

HECNU-induced DNA interstrand cross-links are recognized by the cellular DNA repair machinery, leading to the activation of the ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) kinases.[3][15][16] These kinases phosphorylate a cascade of downstream targets, including the tumor suppressor protein p53. Activated p53 can induce apoptosis through the transcriptional upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2. This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of the caspase cascade, culminating in apoptosis.[16]

HECNU_Apoptosis_Pathway HECNU HECNU DNA_Damage DNA Interstrand Cross-links HECNU->DNA_Damage ATM_ATR ATM / ATR Activation DNA_Damage->ATM_ATR p53 p53 Activation ATM_ATR->p53 Bax Bax (pro-apoptotic) Upregulation p53->Bax Bcl2 Bcl-2 (anti-apoptotic) Downregulation p53->Bcl2 MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bax->MOMP Bcl2->MOMP Inhibits Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 PARP_Cleavage PARP Cleavage Caspase3->PARP_Cleavage Apoptosis Apoptosis Caspase3->Apoptosis

Caption: HECNU-induced DNA damage response leading to apoptosis.

HECNU-Induced Cell Cycle Arrest

In response to DNA damage, the activated ATM/ATR kinases also phosphorylate checkpoint kinases Chk1 and Chk2.[17][18] These kinases, along with activated p53, can induce cell cycle arrest at the G1/S and G2/M checkpoints. p53 transcriptionally activates the cyclin-dependent kinase inhibitor p21, which inhibits the activity of cyclin/CDK complexes required for cell cycle progression.[18] For instance, inhibition of Cyclin E/CDK2 can lead to G1 arrest, while inhibition of Cyclin B1/CDK1 can cause G2/M arrest.[19][20] This arrest provides the cell with time to repair the damaged DNA. If the damage is too severe, the cell will be directed towards apoptosis.

HECNU_CellCycle_Arrest HECNU HECNU DNA_Damage DNA Damage HECNU->DNA_Damage ATM_ATR ATM / ATR Activation DNA_Damage->ATM_ATR Chk1_Chk2 Chk1 / Chk2 Activation ATM_ATR->Chk1_Chk2 p53 p53 Activation ATM_ATR->p53 CyclinB1_CDK1 Cyclin B1 / CDK1 Inhibition Chk1_Chk2->CyclinB1_CDK1 Inhibits p21 p21 Upregulation p53->p21 CyclinE_CDK2 Cyclin E / CDK2 Inhibition p21->CyclinE_CDK2 Inhibits p21->CyclinB1_CDK1 Inhibits G1_Arrest G1/S Arrest CyclinE_CDK2->G1_Arrest G2_M_Arrest G2/M Arrest CyclinB1_CDK1->G2_M_Arrest

Caption: HECNU-induced signaling leading to cell cycle arrest.

Experimental Workflow for In Vitro Cytotoxicity Assessment

The following diagram illustrates a logical workflow for the comprehensive in vitro evaluation of HECNU's cytotoxic effects.

Experimental_Workflow Start Start: HECNU Compound Cell_Culture Select & Culture Cancer Cell Lines Start->Cell_Culture MTT_Assay MTT Assay (Determine IC50) Cell_Culture->MTT_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI) MTT_Assay->Apoptosis_Assay Based on IC50 CellCycle_Assay Cell Cycle Analysis (Propidium Iodide) MTT_Assay->CellCycle_Assay Based on IC50 Data_Analysis Data Analysis & Interpretation MTT_Assay->Data_Analysis Western_Blot Western Blot Analysis (Protein Expression) Apoptosis_Assay->Western_Blot Confirm Mechanisms Apoptosis_Assay->Data_Analysis CellCycle_Assay->Western_Blot Confirm Mechanisms CellCycle_Assay->Data_Analysis Western_Blot->Data_Analysis Conclusion Conclusion on In Vitro Cytotoxicity Data_Analysis->Conclusion

Caption: Workflow for assessing HECNU's in vitro cytotoxicity.

Conclusion

1-Nitroso-1-(2-chloroethyl)-3-(2-hydroxyethyl)urea (HECNU) demonstrates cytotoxic potential through its ability to induce DNA damage, leading to apoptosis and cell cycle arrest. The experimental protocols and signaling pathways detailed in this guide provide a framework for the systematic in vitro evaluation of HECNU and other nitrosourea-based compounds. While the available data on HECNU is limited, the methodologies and mechanistic insights presented here offer a solid foundation for future research aimed at elucidating its therapeutic potential in cancer treatment. Further studies are warranted to establish a comprehensive cytotoxicity profile and to delineate the specific molecular targets and signaling cascades modulated by HECNU in various cancer cell types.

References

Methodological & Application

Application Notes and Protocols for the Use of Nitrosoureas in Cultured Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct in-vitro experimental data for HECNU (2-[[[(2-chloroethyl)nitrosoamino]carbonyl]amino]-1,3-cyclohexanediol) is limited in publicly available literature. The following protocols and data are based on closely related and well-studied nitrosourea compounds, Carmustine (BCNU) and Lomustine (CCNU) , which share the same primary mechanism of action. These compounds serve as reliable surrogates for designing and interpreting experiments with HECNU.

Introduction

Nitrosoureas are a class of alkylating agents used in cancer chemotherapy. Their cytotoxic effects are primarily mediated through the generation of reactive electrophiles that alkylate DNA and proteins, ultimately leading to cell death. This document provides detailed protocols for the use of nitrosoureas, with a focus on BCNU and CCNU as representative compounds, in cultured cancer cell lines. The provided methodologies cover the assessment of cytotoxicity, induction of apoptosis, and effects on the cell cycle.

Mechanism of Action

Nitrosoureas exert their anticancer effects through a multi-faceted mechanism. Upon administration, they undergo non-enzymatic decomposition to form two reactive intermediates: a chloroethyl diazonium ion and an isocyanate.

  • DNA Alkylation: The chloroethyl diazonium ion is a potent alkylating agent that covalently modifies DNA bases, primarily at the O6-guanine position. This initial alkylation can lead to the formation of interstrand and intrastrand DNA cross-links. These cross-links are highly cytotoxic as they block DNA replication and transcription, triggering cell cycle arrest and apoptosis.

  • Carbamoylation: The isocyanate moiety can carbamoylate proteins, including enzymes involved in DNA repair, such as O6-alkylguanine-DNA alkyltransferase (AGT). Inhibition of AGT potentiates the cytotoxic effects of DNA alkylation.

This dual mechanism of DNA damage and inhibition of DNA repair makes nitrosoureas effective against a range of malignancies.

Data Presentation: Cytotoxicity of Nitrosoureas in Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values of Carmustine (BCNU) and Lomustine (CCNU) in various human cancer cell lines.

Table 1: IC50 Values of Carmustine (BCNU) in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Cancer27.18 ± 1.4[1]
HT-29Colon Cancer56.23 ± 3.3[1]
A172Glioblastoma18[2]
SK-CO-1Colon Cancer31.13[3]
P32-ISHBurkitt's Lymphoma37.33[3]
ES7Ewing's Sarcoma37.68[3]
SU-DHL-10B Cell Lymphoma41.29[3]
NCI-H209Small Cell Lung Cancer46.15[3]
A673Rhabdomyosarcoma57.32[3]

Table 2: IC50 Values of Lomustine (CCNU) in Human Glioblastoma Cell Lines

Cell LineMGMT Promoter MethylationIC50 (µM)
U87MGUnmethylated55[4]
U87MG (TMZ-Resistant)Unmethylated86[4]
U251MGMethylatedNot specified
U343MGUnmethylatedNot specified
GS-Y03MethylatedLower than TMZ

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol describes the determination of cell viability upon treatment with nitrosoureas using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Nitrosourea compound (BCNU or CCNU)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of the nitrosourea compound in complete culture medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of the drug solvent, e.g., DMSO).

  • Incubation: Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol details the detection of apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

Materials:

  • Treated and untreated cancer cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the desired concentrations of the nitrosourea compound for the appropriate duration to induce apoptosis.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol describes the analysis of cell cycle distribution by staining the cellular DNA with Propidium Iodide (PI) and analyzing the DNA content by flow cytometry.

Materials:

  • Treated and untreated cancer cells

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (ice-cold)

  • RNase A solution (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with the nitrosourea compound and harvest as described in the apoptosis assay protocol.

  • Fixation: Wash the cells once with PBS. Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells for at least 2 hours at 4°C.

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

  • RNase Treatment: Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A and incubate for 30 minutes at 37°C to degrade RNA.

  • PI Staining: Add 500 µL of PI staining solution to the cells and incubate for 15-30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.

Western Blot for DNA Damage and Apoptosis Markers

This protocol outlines the detection of key proteins involved in the DNA damage response and apoptosis, such as cleaved PARP (Poly (ADP-ribose) polymerase), by Western blotting.

Materials:

  • Treated and untreated cancer cells

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE: Denature the protein samples and separate them by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

Mandatory Visualizations

Nitrosourea_Mechanism_of_Action Nitrosourea Nitrosourea (e.g., HECNU, BCNU, CCNU) Decomposition Non-enzymatic Decomposition Nitrosourea->Decomposition Chloroethyl_ion Chloroethyl diazonium ion Decomposition->Chloroethyl_ion generates Isocyanate Isocyanate Decomposition->Isocyanate generates Alkylation Alkylation of Guanine (O^6) Chloroethyl_ion->Alkylation Carbamoylation Carbamoylation Isocyanate->Carbamoylation DNA DNA DNA->Alkylation Crosslinks DNA Inter- and Intrastrand Cross-links Alkylation->Crosslinks Replication_Block Blockage of DNA Replication & Transcription Crosslinks->Replication_Block DDR DNA Damage Response (DDR) Replication_Block->DDR Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) DDR->Cell_Cycle_Arrest Apoptosis Apoptosis DDR->Apoptosis Proteins Cellular Proteins (e.g., AGT) Proteins->Carbamoylation AGT_Inhibition Inhibition of DNA Repair Enzymes Carbamoylation->AGT_Inhibition AGT_Inhibition->Crosslinks potentiates

Caption: Mechanism of action of nitrosourea compounds.

Experimental_Workflow_Cytotoxicity Start Start Seed_Cells Seed Cancer Cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_Cells Treat with Nitrosourea (serial dilutions) Incubate_24h->Treat_Cells Incubate_Treatment Incubate (e.g., 48h) Treat_Cells->Incubate_Treatment Add_MTT Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_MTT Incubate 2-4h Add_MTT->Incubate_MTT Add_Solubilizer Add Solubilization Solution Incubate_MTT->Add_Solubilizer Read_Absorbance Read Absorbance (570 nm) Add_Solubilizer->Read_Absorbance Analyze_Data Analyze Data (Calculate IC50) Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for the MTT cytotoxicity assay.

Apoptosis_Signaling_Pathway Nitrosourea Nitrosourea DNA_Damage DNA Cross-linking Nitrosourea->DNA_Damage ATM_ATR ATM/ATR Activation DNA_Damage->ATM_ATR p53 p53 Activation ATM_ATR->p53 Bax_Bak Bax/Bak Activation p53->Bax_Bak Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase_9 Caspase-9 Activation Apoptosome->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 PARP_Cleavage PARP Cleavage Caspase_3->PARP_Cleavage Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Simplified signaling pathway of nitrosourea-induced apoptosis.

References

Application Notes and Protocols for the Characterization of HECNU using Nuclear Magnetic Resonance (NMR) Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HECNU (2-[[[(2-chloroethyl)nitrosoamino]carbonyl]amino]-2-deoxy-D-glucose), also known as Chlorozotocin, is a nitrosourea-based chemotherapeutic agent. Its structure combines a cytotoxic nitrosourea group with a glucose molecule, a feature designed to enhance its uptake by cancer cells, which exhibit high glucose metabolism. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous structural elucidation and purity assessment of small molecules like HECNU. This document provides detailed application notes and protocols for the characterization of HECNU using ¹H and ¹³C NMR spectroscopy.

Principle of NMR Spectroscopy in HECNU Characterization

NMR spectroscopy exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, atomic nuclei with a non-zero spin, such as ¹H and ¹³C, align in specific orientations. By applying radiofrequency pulses, these nuclei can be excited to higher energy levels. The subsequent relaxation and emission of energy are detected as an NMR signal. The chemical environment of each nucleus influences its resonance frequency, providing detailed information about the molecular structure. Key parameters obtained from NMR spectra include:

  • Chemical Shift (δ): Indicates the electronic environment of a nucleus, allowing for the identification of functional groups.

  • Spin-Spin Coupling (J): Reveals information about the connectivity of atoms within a molecule.

  • Integration: The area under an NMR signal is proportional to the number of nuclei giving rise to that signal.

Quantitative Data Presentation

Due to the limited availability of published experimental NMR data for HECNU, the following tables present predicted chemical shift ranges for the key protons and carbons in the HECNU molecule. These predictions are based on typical chemical shifts for the glucose moiety and the chloroethyl nitrosourea functional group. Actual experimental values may vary depending on the solvent and other experimental conditions.

Table 1: Predicted ¹H NMR Chemical Shifts for HECNU

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
Anomeric H (H-1)4.5 - 5.5Doublet
Glucopyranose Ring Protons (H-2 to H-6)3.0 - 4.5Multiplets
-CH₂-Cl3.5 - 4.0Triplet
-CH₂-N(NO)3.8 - 4.2Triplet
-NH- (amide)6.0 - 8.0Broad Singlet
-OH (hydroxyl)4.0 - 6.0Broad Singlets

Table 2: Predicted ¹³C NMR Chemical Shifts for HECNU

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Anomeric C (C-1)90 - 100
Glucopyranose Ring Carbons (C-2 to C-6)60 - 85
-CH₂-Cl40 - 50
-CH₂-N(NO)30 - 40
C=O (urea)155 - 165

Experimental Protocols

This section outlines a general protocol for the NMR characterization of HECNU.

Sample Preparation
  • Solvent Selection: Choose a suitable deuterated solvent in which HECNU is soluble and stable. Common choices include Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Methanol (CD₃OD).

  • Sample Concentration: Dissolve approximately 5-10 mg of the HECNU sample in 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Internal Standard: For quantitative NMR (qNMR), add a known amount of an internal standard with a simple spectrum that does not overlap with the analyte signals.

NMR Data Acquisition
  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.

  • ¹H NMR Acquisition:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.

    • Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).

    • Acquisition Time: Typically 2-4 seconds.

    • Relaxation Delay (d1): Use a relaxation delay of at least 5 times the longest T₁ relaxation time for accurate integration (e.g., 5-30 seconds for qNMR).

    • Number of Scans: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 100:1 for routine characterization, >250:1 for qNMR).

  • ¹³C NMR Acquisition:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments) is commonly used to simplify the spectrum to singlets for each unique carbon.

    • Spectral Width: Set a spectral width to cover all expected carbon signals (e.g., 0-200 ppm).

    • Number of Scans: A larger number of scans is required for ¹³C NMR due to its lower natural abundance and sensitivity.

  • 2D NMR Experiments (for structural confirmation):

    • COSY (Correlation Spectroscopy): To identify proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations (2-3 bonds).

Data Processing and Analysis
  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain NMR spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Correct the baseline to be flat.

  • Referencing: Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of different protons.

  • Peak Picking and Assignment: Identify the chemical shifts and coupling constants for all signals and assign them to the corresponding nuclei in the HECNU structure.

Visualizations

Mechanism of Action of Nitrosoureas

Nitrosourea drugs like HECNU exert their cytotoxic effects primarily through the alkylation of DNA.[1][2] The molecule spontaneously decomposes in vivo to form two reactive intermediates: a 2-chloroethyl diazonium hydroxide and an isocyanate. The 2-chloroethyl cation generated from the diazonium hydroxide is a potent electrophile that alkylates nucleophilic sites on DNA bases, leading to DNA damage and cell death.[1] The isocyanate can carbamoylate proteins, which may also contribute to its cytotoxic and toxic effects.[3]

G HECNU HECNU Decomposition Spontaneous Decomposition HECNU->Decomposition Diazonium 2-Chloroethyl diazonium hydroxide Decomposition->Diazonium Isocyanate Isocyanate Decomposition->Isocyanate ChloroethylCation 2-Chloroethyl cation Diazonium->ChloroethylCation Carbamoylation Protein Carbamoylation Isocyanate->Carbamoylation Alkylation DNA Alkylation (Cross-linking) ChloroethylCation->Alkylation DNA DNA DNA->Alkylation Proteins Proteins Proteins->Carbamoylation CellDeath Apoptosis / Cell Death Alkylation->CellDeath Carbamoylation->CellDeath

Caption: General mechanism of action for nitrosourea anticancer agents.

Experimental Workflow for HECNU Characterization by NMR

The following diagram illustrates a typical workflow for the characterization of a HECNU sample using NMR spectroscopy.

G cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis cluster_output Output Sample HECNU Sample NMR_Tube Dissolve in NMR Tube Sample->NMR_Tube Solvent Deuterated Solvent Solvent->NMR_Tube NMR_Spec NMR Spectrometer NMR_Tube->NMR_Spec H1_NMR 1D ¹H NMR NMR_Spec->H1_NMR C13_NMR 1D ¹³C NMR NMR_Spec->C13_NMR TwoD_NMR 2D NMR (COSY, HSQC) NMR_Spec->TwoD_NMR Processing Fourier Transform, Phase & Baseline Correction H1_NMR->Processing C13_NMR->Processing TwoD_NMR->Processing Referencing Chemical Shift Referencing Processing->Referencing Analysis Peak Picking, Integration, Structure Assignment Referencing->Analysis Report Characterization Report (Structure, Purity) Analysis->Report

Caption: Workflow for NMR-based characterization of HECNU.

References

Application Notes and Protocols: The Antileukemic Activity of Nitrosoureas in L1210 Experimental Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrosourea compounds are a class of alkylating agents that have demonstrated significant antitumor activity in various cancer models, including leukemia. This document provides detailed application notes and protocols on the use of nitrosoureas, with a focus on 1-(2-chloroethyl)-3-(4-methylcyclohexyl)-1-nitrosourea (MeCCNU or Semustine), in the well-established L1210 leukemia experimental model. The L1210 cell line, derived from a DBA/2 mouse lymphocytic leukemia, has been instrumental in the preclinical evaluation of numerous chemotherapeutic agents.

Mechanism of Action

Nitrosoureas exert their cytotoxic effects primarily through the alkylation and cross-linking of DNA and RNA. Upon spontaneous decomposition, these compounds generate a chloroethyldiazonium ion, which can alkylate guanine and other nucleophilic sites on DNA. A subsequent reaction leads to the formation of interstrand and intrastrand cross-links, which inhibit DNA replication and transcription, ultimately triggering apoptosis.

G Nitrosourea Nitrosourea (e.g., MeCCNU) Decomposition Spontaneous Decomposition Nitrosourea->Decomposition Chloroethyldiazonium Chloroethyldiazonium Ion Decomposition->Chloroethyldiazonium Alkylation Alkylation of DNA (Guanine O6) Chloroethyldiazonium->Alkylation DNA_Damage DNA Adducts Alkylation->DNA_Damage Crosslinking Interstrand/Intrastrand Cross-links DNA_Damage->Crosslinking Inhibition Inhibition of DNA Replication & Transcription Crosslinking->Inhibition Apoptosis Apoptosis Inhibition->Apoptosis

Caption: Mechanism of action of nitrosoureas leading to apoptosis.

Quantitative Data Summary

The following tables summarize the efficacy of nitrosoureas in L1210 leukemia models from various studies.

Table 1: In Vivo Efficacy of MeCCNU in L1210 Leukemia Model

Treatment GroupDosageAdministration RouteTumor Inoculum (cells)OutcomeReference
MeCCNU20 mg/kgIntraperitoneal104Successful therapy when combined with VCN-treated membranes[1]
Control (Vehicle)-Intraperitoneal104-[1]

Table 2: In Vivo Efficacy of BCNU in Combination with Reovirus in L1210 Leukemia Model

BCNU Concentration (µM)Reovirus Multiplicity of InfectionExposure Time (h)OutcomeReference
0, 3, or 100, 10, 30, or 1002, 6, or 12Increased survival with any reovirus treatment compared to untreated cells[2]

Experimental Protocols

In Vivo L1210 Leukemia Model for Efficacy Studies

This protocol outlines the establishment of a murine L1210 leukemia model to evaluate the therapeutic efficacy of nitrosourea compounds.

Materials:

  • L1210 leukemia cells

  • DBA/2J mice (or other suitable syngeneic strain)

  • Phosphate-buffered saline (PBS), sterile

  • Nitrosourea compound (e.g., MeCCNU)

  • Vehicle for drug solubilization (e.g., ethanol and saline)

  • Syringes and needles (27G or similar)

  • Hemocytometer or automated cell counter

  • Trypan blue solution

Procedure:

  • Cell Culture: Culture L1210 cells in appropriate medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

  • Tumor Inoculation:

    • Harvest L1210 cells during the logarithmic growth phase.

    • Wash the cells twice with sterile PBS.

    • Resuspend the cells in sterile PBS at a concentration of 1 x 10⁵ cells/mL.

    • Inject 0.1 mL of the cell suspension (1 x 10⁴ cells) intraperitoneally into each DBA/2J mouse.[1]

  • Treatment:

    • Prepare the nitrosourea compound in the appropriate vehicle at the desired concentration. For example, a 20 mg/kg dose of MeCCNU.[1]

    • On day 3 post-tumor inoculation, administer the drug solution intraperitoneally to the treatment group.[1]

    • Administer an equivalent volume of the vehicle to the control group.

  • Monitoring and Endpoint:

    • Monitor the mice daily for signs of toxicity and tumor progression (e.g., weight loss, abdominal distension, morbidity).

    • Record the survival time for each mouse.

    • The primary endpoint is typically the mean or median survival time. An increase in lifespan (ILS) is calculated as: ILS (%) = [(T/C) - 1] x 100, where T is the median survival time of the treated group and C is the median survival time of the control group.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture L1210 Cell Culture Harvest Harvest & Wash Cells Cell_Culture->Harvest Resuspend Resuspend in PBS Harvest->Resuspend Inoculation Intraperitoneal Inoculation of Mice Resuspend->Inoculation Treatment Drug Administration (e.g., MeCCNU) Inoculation->Treatment Monitoring Daily Monitoring (Survival, Toxicity) Treatment->Monitoring Endpoint Record Survival Time Monitoring->Endpoint Analysis Calculate Mean/ Median Survival Time & ILS Endpoint->Analysis

Caption: Workflow for in vivo efficacy testing in the L1210 leukemia model.

Immunotherapy Combination Protocol

This protocol is an extension of the in vivo efficacy study, incorporating immunotherapy with neuraminidase-treated plasma membranes.

Materials:

  • All materials from the in vivo efficacy protocol

  • Purified L1210 plasma membranes

  • Vibrio cholerae neuraminidase (VCN)

Procedure:

  • Preparation of VCN-Treated Membranes:

    • Isolate and purify plasma membranes from L1210 cells using established biochemical methods.

    • Treat the purified membranes with VCN according to the manufacturer's instructions to remove sialic acid residues.

    • Wash the membranes to remove the enzyme.

  • In Vivo Experiment:

    • Follow the tumor inoculation and drug treatment steps as described in the previous protocol.

    • One day after chemotherapy with MeCCNU (day 4 post-inoculation), administer 0.25 mg of the VCN-treated L1210 plasma membranes intraperitoneally.[1]

    • Include control groups receiving only MeCCNU, only VCN-treated membranes, or untreated membranes.

  • Monitoring and Endpoint:

    • Monitor and record survival data as previously described.

G Start Day 0: Tumor Inoculation (10^4 L1210 cells) Chemo Day 3: Chemotherapy (MeCCNU, 20 mg/kg) Start->Chemo Immuno Day 4: Immunotherapy (0.25 mg VCN-treated membranes) Chemo->Immuno Monitor Daily Monitoring (Survival) Immuno->Monitor Endpoint Endpoint: Record Survival Data Monitor->Endpoint

Caption: Timeline for combined chemotherapy and immunotherapy protocol.

Conclusion

The L1210 leukemia model remains a valuable tool for the preclinical evaluation of anticancer agents like nitrosoureas. The protocols and data presented here provide a framework for researchers to design and execute experiments to investigate the efficacy and mechanisms of such compounds, both as single agents and in combination with other therapeutic modalities. Careful consideration of dosing, timing, and endpoints is crucial for obtaining reproducible and translatable results.

References

Application Notes and Protocols: 1-(2-Chloroethyl)-3-(2-hydroxyethyl)urea Derivatives in Anticancer Drug Design

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Chloroethyl)-3-(2-hydroxyethyl)urea (CEHU) and its derivatives belong to the class of nitrosoureas, a significant group of alkylating agents utilized in cancer chemotherapy. Their mechanism of action primarily involves the generation of reactive intermediates that alkylate DNA and proteins, leading to cytotoxicity in rapidly dividing cancer cells. This document provides detailed application notes on the anticancer properties of CEHU derivatives and protocols for their synthesis and evaluation.

Mechanism of Action

The anticancer activity of CEHU derivatives is primarily attributed to their ability to induce DNA damage. Upon administration, these compounds undergo chemical decomposition to form a chloroethyldiazonium ion. This reactive species can alkylate various nucleophilic sites on DNA bases, with a preference for the O6 position of guanine. This initial alkylation can lead to the formation of interstrand cross-links (ICLs) in the DNA, which are highly cytotoxic lesions that block DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[1]

Tumor cell resistance to chloroethylnitrosoureas can arise from the activity of the DNA repair protein O6-alkylguanine-DNA alkyltransferase (MGMT), which can remove the initial alkyl adduct before it forms a cross-link.[1] Other DNA repair pathways, such as nucleotide excision repair (NER), may also contribute to resistance.[2][3]

Key Signaling Pathways Affected

Treatment of cancer cells with CEHU derivatives activates complex cellular signaling pathways in response to DNA damage, leading to cell cycle arrest and apoptosis.

DNA Damage Response and Apoptosis Induction

The formation of DNA adducts and interstrand cross-links by CEHU derivatives triggers a DNA damage response (DDR). This can lead to the activation of the intrinsic apoptotic pathway. Key molecular events include the upregulation of pro-apoptotic proteins like BAX and the downregulation of anti-apoptotic proteins like Bcl-2.[4] This shift in the BAX/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization, cytochrome c release, and the subsequent activation of a caspase cascade, involving initiator caspases (e.g., Caspase-9) and executioner caspases (e.g., Caspase-3).[5][6][7] Activated Caspase-3 then cleaves various cellular substrates, including poly(ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.[4][8]

CEHU CEHU Derivative DNA_Damage DNA Alkylation & Interstrand Cross-links CEHU->DNA_Damage DDR DNA Damage Response (DDR) DNA_Damage->DDR BAX BAX (Upregulation) DDR->BAX Bcl2 Bcl-2 (Downregulation) DDR->Bcl2 Mito Mitochondrial Dysfunction BAX->Mito Bcl2->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis Casp3->Apoptosis

Caption: Apoptosis induction pathway by CEHU derivatives.
Cell Cycle Arrest

DNA damage induced by CEHU derivatives can also lead to the activation of cell cycle checkpoints, primarily at the G1/S and G2/M transitions, to prevent the replication of damaged DNA.[9][10] This arrest is often mediated by the tumor suppressor protein p53 and involves the regulation of cyclin-dependent kinases (CDKs) and their regulatory partners, cyclins.[9] For instance, the expression of cyclin D1 and CDK4, which are crucial for the G1 to S phase transition, may be downregulated, while CDK inhibitors (CKIs) like p21 may be upregulated.[10][11]

CEHU CEHU Derivative DNA_Damage DNA Alkylation CEHU->DNA_Damage p53 p53 Activation DNA_Damage->p53 p21 p21 (Upregulation) p53->p21 CDK4_CyclinD CDK4/Cyclin D (Downregulation) p21->CDK4_CyclinD Rb Rb Phosphorylation (Inhibition) CDK4_CyclinD->Rb G1_S_Arrest G1/S Phase Arrest CDK4_CyclinD->G1_S_Arrest blocks progression E2F E2F Release (Inhibition) Rb->E2F E2F->G1_S_Arrest

Caption: G1/S cell cycle arrest pathway induced by CEHU derivatives.

Quantitative Data on Anticancer Activity

The following tables summarize the in vitro anticancer activity of selected CEHU derivatives against various human cancer cell lines.

Table 1: Growth Inhibitory Effects of HECNU Derivatives on MCF-7 Cells [12]

CompoundConcentration (µmol/L)Incubation Time (h)Growth Inhibition (%)
4-OAc-BDMT-hs-HECNU1007276
E2-hs-HECNU1007255
DHT-hs-HECNU1007273

Experimental Protocols

Synthesis of this compound Derivatives

The synthesis of CEHU derivatives generally involves a multi-step process. A representative protocol for the synthesis of a nitrosourea derivative is provided below.

Protocol 1: Synthesis of 1-(2-chloroethyl)-1-nitroso-3,3-bis(2-hydroxyethyl)urea [3]

Materials:

  • 1-(2-chloroethyl)-3,3-bis(2-hydroxyethyl)urea

  • Acetic acid

  • Sodium nitrite

  • Chloroform

  • Methanol

  • Round-bottom flask

  • Magnetic stirrer

  • Chromatography column

Procedure:

  • Dissolve 4.0 g of 1-(2-chloroethyl)-3,3-bis(2-hydroxyethyl)urea in 30 ml of acetic acid in a round-bottom flask.

  • While stirring, add 2.5 g of sodium nitrite to the solution.

  • Continue stirring the mixture at room temperature for 4 hours.

  • After the reaction is complete, purify the product using column chromatography with a solvent system of chloroform-methanol (10:1).

  • Collect the fractions containing the desired product and evaporate the solvent to obtain 1-(2-chloroethyl)-1-nitroso-3,3-bis(2-hydroxyethyl)urea as a yellow oil.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer compounds.

Protocol 2: MTT Assay for Cell Viability [12][13][14][15]

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • 96-well plates

  • CEHU derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the CEHU derivative in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4/5 Seed_Cells Seed cells in 96-well plate Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Compound Add CEHU derivative (various concentrations) Incubate_24h->Add_Compound Incubate_48_72h Incubate 48-72h Add_Compound->Incubate_48_72h Add_MTT Add MTT solution Incubate_48_72h->Add_MTT Incubate_4h Incubate 2-4h Add_MTT->Incubate_4h Solubilize Add solubilization solution Incubate_4h->Solubilize Read_Absorbance Read absorbance (570 nm) Solubilize->Read_Absorbance

Caption: Experimental workflow for the MTT assay.
In Vivo Antitumor Efficacy in Xenograft Models

Human tumor xenograft models in immunocompromised mice are a standard preclinical tool to evaluate the in vivo efficacy of anticancer agents.

Protocol 3: Subcutaneous Xenograft Model [2][4][5]

Materials:

  • Immunocompromised mice (e.g., athymic nude or SCID mice)

  • Human cancer cell line

  • Matrigel (optional)

  • CEHU derivative formulation for injection (e.g., in a solution of ethanol, Cremophor EL, and saline)

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Cell Preparation and Implantation: Harvest cancer cells and resuspend them in a sterile solution (e.g., PBS or serum-free medium), optionally mixed with Matrigel to enhance tumor take rate. Subcutaneously inject the cell suspension (e.g., 1-10 million cells in 100-200 µL) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable and reach a certain size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer the CEHU derivative to the treatment group according to a predetermined dose and schedule (e.g., intraperitoneal injection daily or several times a week). Administer the vehicle solution to the control group.

  • Tumor Measurement and Body Weight: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., Volume = (length × width²)/2). Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: Continue the experiment until the tumors in the control group reach a predetermined endpoint size or for a specified duration. At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the antitumor efficacy of the CEHU derivative.

Conclusion

Derivatives of this compound represent a promising class of anticancer agents. Their ability to induce DNA damage, leading to cell cycle arrest and apoptosis, underscores their therapeutic potential. The protocols outlined in this document provide a framework for the synthesis and evaluation of novel CEHU derivatives, facilitating further research and development in this area of anticancer drug design. Careful consideration of the molecular pathways involved in their mechanism of action and resistance will be crucial for the rational design of more effective and selective therapies.

References

Application Notes and Protocols for Assessing HECNU Efficacy in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

HECNU (2-chloroethyl-3-sarcosinamide-1-nitrosourea) is a nitrosourea compound with potential as a chemotherapeutic agent. Like other nitrosoureas, its primary mechanism of action involves the alkylation and cross-linking of DNA, which ultimately inhibits DNA replication and transcription, leading to cell cycle arrest and apoptosis.[1][2][3][4][5] The lipophilic nature of nitrosoureas also allows them to cross the blood-brain barrier, making them candidates for treating brain tumors.[3][6] This document provides detailed protocols for a panel of in vitro cell culture assays to evaluate the efficacy of HECNU against cancer cell lines. The described methods include assessments of cell viability, long-term survival, apoptosis induction, and DNA damage.

Mechanism of Action of HECNU

HECNU, as a chloroethylating nitrosourea, exerts its cytotoxic effects primarily through the induction of DNA damage.[1] Upon spontaneous decomposition under physiological conditions, it generates reactive intermediates, including a chloroethyl diazonium hydroxide and an isocyanate. The chloroethylating species alkylates DNA bases, predominantly at the O6 position of guanine. This initial monoadduct can then rearrange to form interstrand and intrastrand cross-links in the DNA.[4] These cross-links are critical cytotoxic lesions that block DNA replication and transcription, ultimately triggering cell death pathways.[1] The carbamoylating activity of the isocyanate can inhibit DNA repair enzymes, further enhancing the cytotoxic effect.[5]

HECNU_Mechanism cluster_extracellular Extracellular cluster_intracellular Intracellular HECNU HECNU Decomposition Spontaneous Decomposition HECNU->Decomposition Cellular Uptake Chloroethyl Chloroethyl Diazonium Hydroxide Decomposition->Chloroethyl Isocyanate Isocyanate Decomposition->Isocyanate Alkylation O6-chloroethylguanine (Monoadduct) Chloroethyl->Alkylation Alkylation DNA_Repair_Inhibition Inhibition of DNA Repair Enzymes Isocyanate->DNA_Repair_Inhibition DNA DNA ICL Interstrand Cross-link (ICL) Alkylation->ICL Rearrangement ReplicationFork Blocked DNA Replication & Transcription ICL->ReplicationFork Apoptosis Apoptosis ReplicationFork->Apoptosis

Figure 1: Mechanism of action of HECNU.

I. Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.[7][8][9] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product, the amount of which is proportional to the number of living cells.[7][8]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[9]

  • HECNU Treatment: Prepare serial dilutions of HECNU in culture medium. Replace the medium in the wells with 100 µL of medium containing various concentrations of HECNU (e.g., 0, 1, 5, 10, 25, 50, 100 µM). Include a "medium only" blank control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution (in PBS) to each well and incubate for 3-4 hours at 37°C.[9][10][11]

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[7][8]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[7] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[7]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control (0 µM HECNU).

Data Presentation:

HECNU Conc. (µM)Absorbance (570 nm) (Mean ± SD)Cell Viability (%)
0 (Control)1.25 ± 0.08100
11.18 ± 0.0694.4
50.95 ± 0.0576.0
100.68 ± 0.0454.4
250.35 ± 0.0328.0
500.15 ± 0.0212.0
1000.08 ± 0.016.4

II. Clonogenic Survival Assay

This assay assesses the long-term reproductive viability of single cells after treatment with a cytotoxic agent.[12][13] It measures the ability of a cell to proliferate and form a colony of at least 50 cells.[13]

Protocol:

  • Cell Seeding: Prepare a single-cell suspension of the desired cancer cell line. Seed a calculated number of cells (e.g., 200-1000 cells, depending on the expected toxicity) into 6-well plates.

  • HECNU Treatment: Allow cells to attach for 24 hours, then treat with various concentrations of HECNU for a defined period (e.g., 24 hours).

  • Incubation: After treatment, wash the cells with PBS and replace with fresh, drug-free medium. Incubate the plates for 10-14 days at 37°C and 5% CO2, allowing colonies to form.

  • Fixing and Staining: Aspirate the medium, wash the wells with PBS, and fix the colonies with a solution of 10% neutral buffered formalin or methanol for 15-30 minutes.[13] Stain the colonies with 0.5% crystal violet solution for 30-60 minutes.[13]

  • Colony Counting: Wash the plates with water to remove excess stain and allow them to air dry. Count the number of colonies containing ≥50 cells.

  • Data Analysis: Calculate the Plating Efficiency (PE) and Survival Fraction (SF) using the following formulas:

    • PE = (Number of colonies formed / Number of cells seeded) x 100

    • SF = PE of treated sample / PE of control sample

Data Presentation:

HECNU Conc. (µM)Plating Efficiency (%)Survival Fraction
0 (Control)65.01.00
155.30.85
535.80.55
1016.30.25
254.60.07
500.70.01

III. Apoptosis Assay (Annexin V/PI Flow Cytometry)

This assay quantifies the percentage of cells undergoing apoptosis. Early apoptotic cells translocate phosphatidylserine (PS) to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus identifying late apoptotic or necrotic cells.[14][15]

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of HECNU for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin and then neutralize with complete medium. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[16]

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL).[16]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[16][17]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[16] Healthy cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.[14][15]

Data Presentation:

HECNU Conc. (µM)Viable Cells (%) (Annexin V-/PI-)Early Apoptotic (%) (Annexin V+/PI-)Late Apoptotic/Necrotic (%) (Annexin V+/PI+)Total Apoptotic (%)
0 (Control)95.22.52.34.8
1075.815.68.624.2
2542.138.419.557.9
5015.955.328.884.1

IV. DNA Damage Assay (γH2AX Immunofluorescence)

This assay detects the phosphorylation of the histone variant H2AX (γH2AX), which is an early marker of DNA double-strand breaks.

Protocol:

  • Cell Culture: Grow cells on glass coverslips in a 24-well plate. Treat with HECNU for a specified time (e.g., 6, 12, or 24 hours).

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.25% Triton X-100 in PBS for 10 minutes.[18]

  • Blocking: Block non-specific antibody binding by incubating with 5% Bovine Serum Albumin (BSA) in PBS for 1 hour.[19]

  • Primary Antibody Incubation: Incubate the cells with a primary antibody against γH2AX overnight at 4°C.[20]

  • Secondary Antibody Incubation: Wash the cells three times with PBS and then incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.[18]

  • Counterstaining and Mounting: Counterstain the nuclei with DAPI for 5 minutes.[18] Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging and Analysis: Visualize the cells using a fluorescence microscope. Quantify the number of γH2AX foci per nucleus. An increase in the number of foci indicates an increase in DNA damage.

Data Presentation:

HECNU Conc. (µM)Treatment Time (hr)Average γH2AX Foci per Nucleus (Mean ± SD)
0 (Control)241.5 ± 0.5
2568.2 ± 2.1
251215.6 ± 3.5
252425.1 ± 4.2
502442.8 ± 5.9

Experimental Workflow and Data Interpretation

The following diagrams illustrate the overall experimental workflow for assessing HECNU efficacy and a logical framework for interpreting the results from the various assays.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Efficacy Assays cluster_analysis Data Analysis & Interpretation CellCulture 1. Cancer Cell Line Culture HECNU_Prep 2. HECNU Treatment (Dose-Response) CellCulture->HECNU_Prep MTT 3a. Cell Viability (MTT Assay) HECNU_Prep->MTT Clonogenic 3b. Long-Term Survival (Clonogenic Assay) HECNU_Prep->Clonogenic Apoptosis 3c. Apoptosis (Flow Cytometry) HECNU_Prep->Apoptosis DNA_Damage 3d. DNA Damage (γH2AX Staining) HECNU_Prep->DNA_Damage Data 4. Data Acquisition & Quantification MTT->Data Clonogenic->Data Apoptosis->Data DNA_Damage->Data Interpretation 5. Efficacy Assessment (IC50, Apoptosis Rate, etc.) Data->Interpretation

Figure 2: Experimental workflow for HECNU efficacy testing.

Figure 3: Logical framework for data interpretation.

References

Application Notes and Protocols for In Vivo Efficacy Testing of HECNU in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HECNU (1-(2-chloroethyl)-3-(2-hydroxyethyl)-1-nitrosourea; also known as Elmustine) is a member of the nitrosourea class of chemotherapeutic agents. These compounds are alkylating agents that exert their cytotoxic effects primarily through the induction of DNA damage, leading to cell cycle arrest and apoptosis.[1][2] The lipophilic nature of nitrosoureas allows them to cross the blood-brain barrier, making them particularly relevant for the treatment of brain tumors such as glioblastoma.[1] A phase II clinical trial has demonstrated the activity of HECNU in patients with recurrent malignant supratentorial gliomas.[3]

These application notes provide a framework for the in vivo experimental design to test the efficacy and toxicity of HECNU in relevant animal models of cancer, with a focus on glioblastoma and breast cancer.

Mechanism of Action: DNA Alkylation and Cross-Linking

HECNU, like other nitrosoureas, is a proactive drug that undergoes spontaneous decomposition in vivo to form reactive electrophilic intermediates. These intermediates alkylate DNA, primarily at the O6 and N7 positions of guanine. This leads to the formation of interstrand and intrastrand DNA cross-links, which prevent DNA replication and transcription, ultimately triggering programmed cell death (apoptosis).[1][4]

HECNU_Mechanism_of_Action HECNU HECNU Active_Intermediates Reactive Electrophilic Intermediates HECNU->Active_Intermediates Spontaneous Decomposition DNA Cellular DNA Active_Intermediates->DNA Covalent Bonding Alkylation DNA Alkylation (O6-guanine) DNA->Alkylation CrossLinking DNA Interstrand Cross-linking Alkylation->CrossLinking Replication_Inhibition Inhibition of DNA Replication CrossLinking->Replication_Inhibition Transcription_Inhibition Inhibition of Transcription CrossLinking->Transcription_Inhibition Apoptosis Apoptosis Replication_Inhibition->Apoptosis Transcription_Inhibition->Apoptosis

Caption: Proposed signaling pathway for HECNU's cytotoxic effects.

Experimental Protocols

Glioblastoma Xenograft Model

This protocol describes the evaluation of HECNU in an orthotopic glioblastoma mouse model.

Experimental Workflow:

Glioblastoma_Workflow Cell_Culture 1. U87 MG Cell Culture Implantation 2. Intracranial Implantation in Immunocompromised Mice Cell_Culture->Implantation Tumor_Establishment 3. Tumor Growth Monitoring (Bioluminescence) Implantation->Tumor_Establishment Randomization 4. Randomization into Treatment Groups Tumor_Establishment->Randomization Treatment 5. HECNU Administration (i.p. or i.v.) Randomization->Treatment Efficacy_Assessment 6. Efficacy Assessment (Tumor Volume, Survival) Treatment->Efficacy_Assessment Toxicity_Assessment 7. Toxicity Monitoring (Body Weight, CBC) Treatment->Toxicity_Assessment Endpoint 8. Endpoint: Tumor Burden or Moribund State Efficacy_Assessment->Endpoint Toxicity_Assessment->Endpoint

Caption: Experimental workflow for glioblastoma xenograft model.

Methodology:

  • Cell Culture: U251 or U87 MG human glioblastoma cell lines, engineered to express luciferase, are cultured in appropriate media.[5]

  • Animal Model: Female athymic nude mice (6-8 weeks old) are used.

  • Intracranial Implantation: Mice are anesthetized, and a burr hole is drilled into the skull. 1x10^5 U87 MG-luc2 cells in 5 µL of PBS are stereotactically injected into the right striatum.[6]

  • Tumor Growth Monitoring: Tumor growth is monitored weekly using bioluminescence imaging (BLI).

  • Randomization and Treatment: When tumors reach a predetermined size (e.g., a specific BLI signal), mice are randomized into treatment groups (n=8-10 per group). HECNU is administered intraperitoneally (i.p.) or intravenously (i.v.) at doses ranging from 10-30 mg/kg, based on dose-finding studies and data from similar nitrosoureas.[6] Treatment can be administered as a single dose or in cycles (e.g., once weekly for 3 weeks).

  • Efficacy Assessment:

    • Tumor volume is monitored weekly via BLI.

    • Overall survival is the primary endpoint.

  • Toxicity Assessment:

    • Body weight is measured twice weekly.

    • Complete blood counts (CBC) are performed at baseline and at the end of the study to assess myelosuppression.

  • Endpoint: The study is terminated when mice show signs of neurological impairment or a predefined tumor burden is reached.

Breast Cancer Xenograft Model

This protocol outlines the use of a subcutaneous breast cancer xenograft model.

Methodology:

  • Cell Culture: MDA-MB-231 or MCF-7 human breast cancer cell lines are used. For MCF-7, which is estrogen-dependent, estrogen pellets should be implanted in the mice.

  • Animal Model: Female immunodeficient mice (e.g., NOD/SCID or athymic nude, 6-8 weeks old).

  • Subcutaneous Implantation: 5x10^6 cells in 100 µL of a 1:1 mixture of PBS and Matrigel are injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor dimensions are measured twice weekly with calipers, and tumor volume is calculated (Volume = 0.5 x length x width^2).

  • Randomization and Treatment: When tumors reach an average volume of 100-150 mm³, mice are randomized into treatment groups. HECNU is administered as described for the glioblastoma model.

  • Efficacy Assessment:

    • Primary endpoint is tumor growth inhibition (TGI).

    • Secondary endpoint is overall survival.

  • Toxicity Assessment: Monitored as described above.

  • Endpoint: The study is terminated when tumors reach a maximum size (e.g., 2000 mm³) or become ulcerated.

Data Presentation

Quantitative data should be summarized in tables for clear comparison. The following are examples of how to present hypothetical efficacy and toxicity data.

Table 1: Hypothetical Efficacy of HECNU in a U87 MG Glioblastoma Orthotopic Model

Treatment GroupDose (mg/kg)Administration RouteMedian Survival (days)Increase in Lifespan (%)
Vehicle Control-i.p.25-
HECNU15i.p.3540
HECNU30i.p.4268
Temozolomide (Positive Control)50p.o.3852

Table 2: Hypothetical Tumor Growth Inhibition by HECNU in an MDA-MB-231 Breast Cancer Xenograft Model

Treatment GroupDose (mg/kg)Mean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)
Vehicle Control-1250-
HECNU1568045.6
HECNU3035072.0
Doxorubicin (Positive Control)545064.0

Table 3: Hypothetical Toxicity Profile of HECNU in Mice

Treatment GroupDose (mg/kg)Maximum Mean Body Weight Loss (%)Nadir White Blood Cell Count (x10³/µL)Nadir Platelet Count (x10³/µL)
Vehicle Control-<27.5850
HECNU1584.2520
HECNU30152.1280

Concluding Remarks

The provided protocols offer a starting point for the in vivo evaluation of HECNU. It is crucial to perform dose-finding studies to determine the maximum tolerated dose (MTD) before initiating large-scale efficacy studies. The choice of animal model should be guided by the specific research question and the intended clinical application of HECNU.[7][8][9] These preclinical studies are essential for establishing the therapeutic potential and safety profile of HECNU prior to its further clinical development.

References

Formulation of 1-(2-Chloroethyl)-3-(2-hydroxyethyl)urea for biological assays

Author: BenchChem Technical Support Team. Date: November 2025

An overview of the formulation of 1-(2-Chloroethyl)-3-(2-hydroxyethyl)urea for biological assays is provided below, including detailed application notes and protocols for researchers, scientists, and drug development professionals.

Application Notes

Introduction

This compound is a synthetic organic compound that belongs to the class of chloroethyl-ureas. Due to the presence of the reactive 2-chloroethyl group, this compound and its derivatives are investigated for their potential as alkylating agents.[1][2] Alkylating agents are a class of compounds that can introduce alkyl groups into nucleophilic sites of biologically important molecules such as DNA, which can lead to cytotoxicity and anti-tumor activity.[1][2] The hydroxyl group in the molecule may influence its solubility and distribution properties.[3] Proper formulation is critical for obtaining reliable and reproducible results in biological assays.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. Understanding these properties is essential for proper handling, storage, and formulation.

PropertyValue
Molecular FormulaC₅H₁₁ClN₂O₂
Molecular Weight166.61 g/mol
AppearanceExpected to be a white to off-white solid
SolubilityPredicted to be soluble in organic solvents like DMSO and ethanol
StorageStore at -20°C for long-term stability. Prepare solutions fresh for use.

Mechanism of Action

As a potential alkylating agent, this compound is hypothesized to exert its biological effects through the covalent modification of cellular macromolecules. The 2-chloroethyl group can form a reactive aziridinium ion intermediate, which then alkylates nucleophilic sites on DNA, particularly the N7 position of guanine. This can lead to DNA damage, including the formation of single-strand breaks and interstrand cross-links, ultimately triggering cell cycle arrest and apoptosis.[2][4]

Experimental Protocols

Detailed methodologies for the formulation and key biological assays are provided below.

Formulation for In Vitro Assays

For cell-based experiments, it is crucial to prepare a high-concentration stock solution in an appropriate solvent, which can then be diluted to the final working concentration in the cell culture medium.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Pipettes and sterile, filtered tips

Protocol:

  • In a sterile microcentrifuge tube, accurately weigh the desired amount of this compound.

  • Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 100 mM).

  • Vortex the tube until the compound is completely dissolved. A brief sonication may be used if necessary.

  • Store the stock solution in small aliquots at -20°C to minimize freeze-thaw cycles.

  • When preparing for an experiment, thaw an aliquot and dilute it with a cell culture medium to the final working concentrations.

    • Note: The final concentration of DMSO in the cell culture medium should not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the equivalent concentration of DMSO) should be included in all experiments.

Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effects of this compound on cultured cells.

Materials:

  • Adherent or suspension cells

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Prepare serial dilutions of this compound in a complete cell culture medium from the stock solution.

  • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include wells for untreated and vehicle controls.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

  • Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.

  • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and plot the results to determine the IC₅₀ value.

Data Presentation: Sample IC₅₀ Data Table

Cell LineTreatment Duration (hours)IC₅₀ (µM)
Cell Line A24
Cell Line A48
Cell Line A72
Cell Line B24
Cell Line B48
Cell Line B72

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for evaluating the biological activity of this compound.

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis A 1-(2-Chloroethyl)-3- (2-hydroxyethyl)urea Powder B Dissolve in DMSO (Stock Solution) A->B C Dilute in Culture Medium (Working Solutions) B->C D Treat Cells in 96-Well Plate C->D E Incubate (e.g., 48h) D->E F Perform MTT Assay E->F G Measure Absorbance F->G H Calculate Cell Viability G->H I Determine IC50 Value H->I

Caption: Workflow for determining the cytotoxicity of this compound.

Hypothesized Signaling Pathway

This diagram illustrates the potential mechanism of action of this compound as a DNA alkylating agent, leading to apoptosis.

CEHU 1-(2-Chloroethyl)-3- (2-hydroxyethyl)urea DNA Nuclear DNA CEHU->DNA Cellular Uptake & Nuclear Translocation Damage DNA Alkylation & Interstrand Cross-links DNA->Damage ATM_ATR ATM/ATR Activation Damage->ATM_ATR p53 p53 Stabilization & Activation ATM_ATR->p53 Bax Bax Upregulation p53->Bax Mitochondrion Mitochondrion Bax->Mitochondrion MOMP Caspase9 Caspase-9 Activation Mitochondrion->Caspase9 Cytochrome c Release Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothesized DNA damage-induced apoptosis pathway for this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Nitroso-1-(2-chloroethyl)-3-(2-hydroxyethyl)urea

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 1-Nitroso-1-(2-chloroethyl)-3-(2-hydroxyethyl)urea. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for 1-Nitroso-1-(2-chloroethyl)-3-(2-hydroxyethyl)urea?

A1: The synthesis is typically a two-step process. The first step involves the preparation of the urea precursor, 1-(2-chloroethyl)-3-(2-hydroxyethyl)urea. The second step is the nitrosation of this precursor to yield the final product.[1]

Q2: What are the common challenges in this synthesis that can lead to low yields?

A2: Low yields can arise from several factors, including incomplete reaction in either the urea formation or nitrosation step, degradation of the product due to its inherent instability, and the formation of side products. The final product is sensitive to heat and hydrolysis, particularly under non-acidic conditions.

Q3: What is a major byproduct that can form during the nitrosation of ureas containing a 2-hydroxyethyl group?

A3: A significant side reaction is the formation of the cyclized derivative, 1-nitroso-2-oxazolidone.[1] This can occur during the synthesis of related compounds like 1-(2-hydroxyethyl)-1-nitrosourea and is a potential byproduct in this synthesis as well.

Q4: How can I purify the final product?

A4: Purification is typically achieved through column chromatography or recrystallization.[1] For a similar compound, 1-(2-chloroethyl)-1-nitroso-3,3-bis(2-hydroxyethyl)urea, a chloroform-methanol (10:1) solvent system has been used for column chromatography.[2]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis and provides potential solutions.

Issue Potential Cause Recommended Action
Low yield of urea precursor Incomplete reaction between the amine and isocyanate.- Ensure anhydrous conditions as isocyanates are moisture-sensitive.- Use a slight excess of the amine component.- Monitor the reaction by TLC to confirm the consumption of the limiting reagent.- Consider extending the reaction time or performing the reaction at a slightly elevated temperature (e.g., room temperature to 40°C).
Low yield of final nitrosated product Inefficient nitrosation.- Ensure the reaction medium is sufficiently acidic to generate nitrous acid (HNO₂) from sodium nitrite.- Maintain a low reaction temperature (0-5°C) to prevent decomposition of nitrous acid and the product.- Add the sodium nitrite solution slowly to control the reaction rate and temperature.- Consider using a different acid catalyst (e.g., formic acid instead of acetic acid) as this can influence the yield.
Degradation of the product during workup.- The product is susceptible to hydrolysis, especially at neutral or basic pH. Maintain acidic conditions during workup and extraction.- Avoid high temperatures during solvent removal. Use a rotary evaporator at low temperature and pressure.- The compound has limited thermal stability and can decompose when heated above its melting point.
Presence of a significant byproduct Formation of 1-nitroso-2-oxazolidone.- This cyclized byproduct can form from precursors containing a 1-(2-hydroxyethyl)urea moiety.[1]- Use of a strong acid and low temperature during nitrosation may favor the desired N-nitrosation over cyclization.- A two-phase solvent system (e.g., an aqueous acid phase and a non-miscible organic solvent) may improve the yield of the desired product.
Difficulty in purifying the final product Co-elution of impurities during chromatography.- Optimize the mobile phase for column chromatography. A gradient elution might be necessary to separate closely related impurities.- For a similar compound, a chloroform:methanol (10:1) system was effective.[2] Experiment with varying the ratio of these solvents.- Consider using a different stationary phase if silica gel does not provide adequate separation.
Oiling out during recrystallization.- Ensure the correct solvent or solvent mixture is used. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.- Try a two-solvent recrystallization method. Dissolve the compound in a good solvent and then add a poor solvent dropwise until turbidity appears, then heat to redissolve and cool slowly.

Experimental Protocols

Step 1: Synthesis of this compound (Urea Precursor)

This protocol is adapted from the synthesis of a similar urea, 1-(2-hydroxyethyl)-3-cyclohexylurea, which achieved a high yield.

Materials:

  • Ethanolamine

  • 2-Chloroethyl isocyanate

  • Anhydrous acetonitrile

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve ethanolamine (1.0 equivalent) in anhydrous acetonitrile.

  • Cool the solution to 0-5°C using an ice bath.

  • Slowly add 2-chloroethyl isocyanate (1.0 equivalent) dropwise to the cooled solution while stirring. Maintain the temperature below 10°C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • If a precipitate forms, collect the solid by filtration, wash with a small amount of cold acetonitrile, and dry under vacuum. If no precipitate forms, remove the solvent under reduced pressure to obtain the crude product.

  • The crude this compound can be used in the next step without further purification or can be recrystallized from a suitable solvent like acetonitrile for higher purity. A similar synthesis of 1-(2-hydroxyethyl)-3-cyclohexylurea reported a yield of 95%.

Step 2: Synthesis of 1-Nitroso-1-(2-chloroethyl)-3-(2-hydroxyethyl)urea

This protocol provides two alternative conditions for the nitrosation step based on literature for similar compounds.

Method A: Nitrosation in Acetic Acid (Adapted from the synthesis of 1-(2-chloroethyl)-1-nitroso-3,3-bis(2-hydroxyethyl)urea[2])

Materials:

  • This compound

  • Sodium nitrite (NaNO₂)

  • Glacial acetic acid

Procedure:

  • Dissolve this compound in glacial acetic acid in a round-bottom flask.

  • Stir the solution at room temperature.

  • Add solid sodium nitrite portion-wise to the stirred solution over 15-20 minutes.

  • Continue stirring the reaction mixture at room temperature for 4 hours.

  • After the reaction is complete, pour the mixture into ice-water and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with cold saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a low temperature to obtain the crude product.

  • Purify the crude product by column chromatography.

Method B: Nitrosation in Aqueous Formic Acid (Adapted from the synthesis of Lomustine)

Materials:

  • This compound

  • Sodium nitrite (NaNO₂)

  • 85% Aqueous formic acid

Procedure:

  • In a round-bottom flask, suspend this compound in 85% aqueous formic acid.

  • Cool the mixture to 0-5°C in an ice-salt bath.

  • Add solid sodium nitrite in small portions to the stirred suspension, ensuring the temperature does not exceed 5°C.

  • Stir the reaction mixture at 0-5°C for 2 hours.

  • After the reaction is complete, slowly add the mixture to ice-water.

  • Collect the precipitated product by filtration, wash thoroughly with cold water, and dry under vacuum at room temperature.

  • If the product does not precipitate, extract it with a suitable organic solvent and follow steps 6-8 of Method A. A similar nitrosation in 85% aqueous formic acid reported a yield of 85%.

Data Presentation

Table 1: Comparison of Nitrosation Conditions for Urea Derivatives

PrecursorNitrosating AgentAcid/SolventTemperatureTimeYieldReference
1-(2-chloroethyl)-3,3-bis(2-hydroxyethyl)ureaSodium NitriteAcetic AcidRoom Temp.4 h~75% (calculated from reported masses)[2]
1-(2-chloroethyl)-3-cyclohexylureaSodium Nitrite85% aq. Formic Acid< 5°C2 h85%

Visualizations

SynthesisWorkflow cluster_step1 Step 1: Urea Precursor Synthesis cluster_step2 Step 2: Nitrosation cluster_purification Purification A Ethanolamine C This compound A->C B 2-Chloroethyl Isocyanate B->C F 1-Nitroso-1-(2-chloroethyl)-3-(2-hydroxyethyl)urea C->F D Sodium Nitrite D->F E Acidic Medium (e.g., Acetic Acid or Formic Acid) E->F G Crude Product F->G H Column Chromatography or Recrystallization G->H I Pure Product H->I

Caption: Workflow for the synthesis of 1-Nitroso-1-(2-chloroethyl)-3-(2-hydroxyethyl)urea.

TroubleshootingYield cluster_precursor Precursor Synthesis Issues cluster_nitrosation Nitrosation Step Issues cluster_workup Workup & Purification Issues Start Low Yield Observed IncompleteReaction Incomplete Reaction? Start->IncompleteReaction Moisture Moisture Contamination? Start->Moisture LowAcidity Insufficient Acidity? Start->LowAcidity HighTemp Temperature Too High? Start->HighTemp SideReaction Side Reaction? (Cyclization) Start->SideReaction Degradation Product Degradation? (Hydrolysis/Heat) Start->Degradation PurificationLoss Loss During Purification? Start->PurificationLoss Extend reaction time Extend reaction time IncompleteReaction->Extend reaction time Check stoichiometry Check stoichiometry IncompleteReaction->Check stoichiometry Use anhydrous solvents/reagents Use anhydrous solvents/reagents Moisture->Use anhydrous solvents/reagents Ensure sufficient acid catalyst Ensure sufficient acid catalyst LowAcidity->Ensure sufficient acid catalyst Maintain low temperature (0-5°C) Maintain low temperature (0-5°C) HighTemp->Maintain low temperature (0-5°C) Optimize acid and temperature Optimize acid and temperature SideReaction->Optimize acid and temperature Consider two-phase system Consider two-phase system SideReaction->Consider two-phase system Maintain acidic pH Maintain acidic pH Degradation->Maintain acidic pH Avoid heat Avoid heat Degradation->Avoid heat Optimize chromatography/recrystallization Optimize chromatography/recrystallization PurificationLoss->Optimize chromatography/recrystallization

Caption: Troubleshooting logic for low yield in the synthesis.

References

Overcoming solubility issues of HECNU in experimental buffers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for HECNU (1-(2-hydroxyethyl)-3-(2-chloroethyl)-3-nitrosourea). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the experimental use of HECNU, with a particular focus on its solubility in various buffers.

Troubleshooting Guide: Overcoming HECNU Solubility Issues

This guide provides a question-and-answer format to directly address specific issues you might encounter when preparing HECNU solutions for your experiments.

Question 1: My HECNU powder is not dissolving in my aqueous experimental buffer (e.g., PBS). What should I do?

Answer:

HECNU, like other nitrosourea compounds, is known to be lipophilic and has poor solubility in aqueous solutions. Direct dissolution in buffers like Phosphate-Buffered Saline (PBS) is often unsuccessful. The recommended approach is to first dissolve HECNU in an organic solvent to create a concentrated stock solution.

Recommended Solvents for Stock Solutions:

  • Dimethyl Sulfoxide (DMSO): Highly effective for dissolving nitrosoureas.

  • Ethanol (EtOH): A viable alternative to DMSO.

Step-by-Step Protocol for Preparing a HECNU Stock Solution:

  • Solvent Selection: Choose a high-purity, anhydrous grade of either DMSO or ethanol.

  • Weighing HECNU: Accurately weigh the desired amount of HECNU powder in a sterile microcentrifuge tube.

  • Initial Dissolution: Add a small volume of the chosen organic solvent (e.g., DMSO) to the HECNU powder. Vortex thoroughly until the powder is completely dissolved. You should have a clear solution.

  • Storage of Stock Solution: Store the concentrated stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Question 2: I have a clear HECNU stock solution in DMSO, but it precipitates when I add it to my cell culture medium or experimental buffer. How can I prevent this?

Answer:

Precipitation upon dilution of a DMSO stock solution into an aqueous medium is a common issue with lipophilic compounds. This "salting out" effect occurs because the compound is much less soluble in the final aqueous environment. Here are several strategies to mitigate this:

  • Stepwise Dilution: Instead of adding the DMSO stock directly to the final volume of your aqueous buffer, perform one or more intermediate dilution steps. For example, dilute the DMSO stock into a smaller volume of buffer first, mix well, and then add this intermediate solution to the final volume.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your experimental setup is as low as possible, ideally below 0.5%, to minimize solvent-induced toxicity to cells.[1] Some cell lines can tolerate up to 1%, but this should be determined empirically.[2]

  • Pre-warming the Buffer: Gently warming your experimental buffer to 37°C before adding the HECNU stock solution can sometimes improve solubility.

  • Use of a Co-solvent: In some cases, using a mixture of solvents for the initial stock solution or for dilution can help. For example, a combination of DMSO and ethanol, or the addition of a small amount of a surfactant like Tween 80 to the final buffer, might improve solubility. However, the compatibility of any additive with your specific assay must be verified.

  • Sonication: After dilution, briefly sonicating the solution in a water bath sonicator can help to redissolve any fine precipitate that may have formed.

Experimental Workflow for HECNU Solution Preparation

HECNU_Preparation_Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_troubleshooting Troubleshooting weigh Weigh HECNU Powder dissolve Dissolve in 100% DMSO or Ethanol weigh->dissolve vortex Vortex until Clear dissolve->vortex store Aliquot and Store at -80°C vortex->store thaw Thaw Stock Aliquot prewarm Pre-warm Aqueous Buffer (e.g., PBS, Cell Media) to 37°C thaw->prewarm dilute Stepwise Dilution of Stock into Pre-warmed Buffer thaw->dilute prewarm->dilute mix Mix Gently but Thoroughly dilute->mix check Visually Inspect for Precipitation mix->check precipitate Precipitate Observed check->precipitate If Yes use Use Immediately in Experiment check->use If No sonicate Brief Sonication precipitate->sonicate lower_conc Lower Final Concentration precipitate->lower_conc sonicate->use lower_conc->use

Caption: Workflow for preparing HECNU solutions for experimental use.

Quantitative Data Summary

CompoundSolventSolubilityReference
Carmustine (BCNU) DMSO~100 mM[3][4]
Ethanol~100 mM[3][4]
Water~25 mM[3][4]
Lomustine (CCNU) DMSO>11.7 mg/mL (~50 mM)[5]
Ethanol≥23.9 mg/mL (~102 mM)[5]
WaterInsoluble[5]

Note: The actual solubility of HECNU may vary. It is always recommended to perform small-scale solubility tests to determine the optimal solvent and concentration for your specific experimental conditions.

FAQs: HECNU Handling and Mechanism of Action

Q1: What is the mechanism of action of HECNU?

A1: HECNU is an alkylating agent. Like other nitrosoureas, it exerts its cytotoxic effects by transferring alkyl groups to DNA and RNA. This leads to the formation of cross-links within and between DNA strands, which inhibits DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis (programmed cell death).[6][7]

Q2: Which signaling pathways are affected by HECNU?

A2: The DNA damage induced by HECNU and other nitrosoureas activates cellular stress response pathways. A key pathway involved is the p53 signaling pathway .[8] Upon sensing DNA damage, p53 is activated and transcriptionally regulates a host of genes involved in cell cycle arrest (e.g., p21), DNA repair, and apoptosis (e.g., BAX, PUMA).[9][10][11]

HECNU-Induced DNA Damage and p53 Signaling Pathway

HECNU_p53_Pathway cluster_outcomes Cellular Outcomes HECNU HECNU (Nitrosourea) DNA_Damage DNA Alkylation & Interstrand Cross-links HECNU->DNA_Damage Induces ATM_ATR ATM/ATR Kinases (Sensors) DNA_Damage->ATM_ATR Activates p53 p53 Activation (Phosphorylation) ATM_ATR->p53 Phosphorylates CellCycleArrest Cell Cycle Arrest (G1/S Checkpoint) p53->CellCycleArrest Upregulates p21 DNARepair DNA Repair p53->DNARepair Activates repair genes Apoptosis Apoptosis p53->Apoptosis Upregulates BAX, PUMA

Caption: HECNU-induced DNA damage activates the p53 signaling pathway.

Detailed Experimental Protocol: Preparation of a 10 mM HECNU Stock Solution in DMSO

Materials:

  • HECNU powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, DNase/RNase-free 1.5 mL microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Preparation: Work in a chemical fume hood and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Weighing: Tare a sterile 1.5 mL microcentrifuge tube on the analytical balance. Carefully weigh out the desired amount of HECNU powder. For a 10 mM stock, you will need to calculate the mass based on the molecular weight of HECNU (242.06 g/mol ). For 1 mL of a 10 mM stock, you would need 2.42 mg of HECNU.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the tube containing the HECNU powder. For the example above, add 1 mL of DMSO.

  • Mixing: Tightly cap the tube and vortex at maximum speed for 1-2 minutes, or until the HECNU powder is completely dissolved and the solution is clear. Visually inspect the solution against a light source to ensure no undissolved particles remain.

  • Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.

  • Labeling and Storage: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation. Store the aliquots at -80°C for long-term storage.

Note on Stability: Nitrosourea compounds can be unstable in aqueous solutions. It is recommended to prepare fresh dilutions of the working solution from the frozen stock for each experiment and use them immediately. Do not store HECNU in aqueous buffers for extended periods.

References

Troubleshooting inconsistent results in HECNU cytotoxicity assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during HECNU (1-(2-chloroethyl)-3-(2-hydroxyethyl)-1-nitrosourea) cytotoxicity assays. The information is tailored for researchers, scientists, and drug development professionals to help ensure the generation of consistent and reliable data.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of HECNU?

HECNU is an alkylating agent belonging to the nitrosourea family. Its primary mechanism of action involves the alkylation of DNA, leading to the formation of interstrand cross-links. This DNA damage blocks DNA replication and transcription, ultimately triggering programmed cell death (apoptosis).[1]

Q2: Which cytotoxicity assays are most suitable for HECNU?

Commonly used and suitable assays include:

  • MTT Assay: Measures cell viability based on the metabolic activity of mitochondria.

  • LDH Assay: Quantifies cytotoxicity by measuring the release of lactate dehydrogenase (LDH) from damaged cells.

  • Apoptosis Assays (e.g., Annexin V/PI staining with flow cytometry): Directly measures the induction of apoptosis.

The choice of assay can depend on the specific research question and the expected cellular response. It is often recommended to use orthogonal methods to confirm results.

Q3: How should I prepare and store HECNU for in vitro experiments?

HECNU is typically dissolved in a small amount of an organic solvent like dimethyl sulfoxide (DMSO) to create a concentrated stock solution. This stock solution should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. For experiments, the stock solution is further diluted in cell culture medium to the desired final concentrations. It is crucial to ensure the final DMSO concentration in the culture medium is low (typically <0.5%) to avoid solvent-induced toxicity.

Q4: What are the common causes of inconsistent IC50 values in HECNU cytotoxicity assays?

Inconsistent IC50 values can arise from several factors, including:

  • Variability in cell seeding density.

  • Inconsistent drug preparation and dilution.

  • Degradation of HECNU in the culture medium.

  • "Edge effects" in multi-well plates.

  • Contamination of cell cultures.

  • Variations in incubation times.

  • Pipetting errors.

Troubleshooting Guides

Issue 1: High Variability Between Replicate Wells

Description: You observe significant differences in absorbance or fluorescence readings between replicate wells treated with the same concentration of HECNU.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Expected Outcome (Illustrative Data)
Uneven Cell Seeding Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension gently but thoroughly between pipetting into each well.Before: Well 1: 0.85, Well 2: 0.65, Well 3: 0.92 (Absorbance)After: Well 1: 0.82, Well 2: 0.85, Well 3: 0.83 (Absorbance)
Pipetting Inaccuracy Calibrate pipettes regularly. Use a new pipette tip for each replicate. When adding reagents, dispense the liquid against the side of the well to avoid disturbing the cell monolayer.Before: High standard deviation across replicates (>20%)After: Standard deviation reduced to <10%
Edge Effect Avoid using the outer wells of the 96-well plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media without cells.Before: Higher cell viability observed in outer wells compared to inner wells with the same treatment.After: Consistent viability readings across all used wells.
Incomplete Solubilization of Formazan (MTT Assay) After adding the solubilization solution (e.g., DMSO), ensure complete mixing by gentle shaking or pipetting up and down until no visible crystals remain.Before: Purple precipitates visible, leading to artificially low and variable absorbance readings.After: A homogenous purple solution and consistent absorbance values.
Issue 2: Poor or No Dose-Dependent Cytotoxicity

Description: You do not observe a clear dose-response curve, or there is no significant difference in cell viability between the control and HECNU-treated groups, even at high concentrations.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Expected Outcome (Illustrative Data)
HECNU Instability/Degradation Prepare fresh HECNU dilutions for each experiment from a frozen stock. Minimize the time the drug is in aqueous solution before being added to the cells.Before: No significant cell death even at 100 µM HECNU.After: A clear dose-dependent decrease in cell viability, with an IC50 in the expected range.
Incorrect Drug Concentration Double-check all calculations for serial dilutions. Prepare a fresh stock solution if there is any doubt about the initial concentration.Before: Flat dose-response curve.After: Sigmoidal dose-response curve is observed.
Cell Line Resistance Some cell lines may be inherently resistant to HECNU. This can be due to high expression of DNA repair enzymes like O6-methylguanine-DNA methyltransferase (MGMT) or drug efflux pumps like MDR1.[2] Verify the sensitivity of your cell line from the literature or test a known sensitive cell line as a positive control.Before: No cytotoxicity observed in the tested cell line.After: Cytotoxicity is observed in a known sensitive control cell line, confirming the drug's activity.
Insufficient Incubation Time The cytotoxic effects of HECNU may take time to manifest. Extend the incubation period (e.g., from 24h to 48h or 72h) to allow for the induction of apoptosis.Before: Minimal cell death after 24h incubation.After: Significant increase in cell death observed at 48h and 72h.
Issue 3: High Background Signal in Control Wells

Description: The negative control (untreated cells) or blank (media only) wells show high absorbance/fluorescence, masking the true signal from the treated cells.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Expected Outcome (Illustrative Data)
Contamination (Bacterial/Yeast) Visually inspect cell cultures for any signs of contamination before starting the assay. Use sterile techniques throughout the experiment.Before: High absorbance in negative control wells.After: Absorbance in negative control wells is significantly reduced and consistent.
High Spontaneous LDH Release (LDH Assay) This can be caused by over-confluency of cells or harsh handling during seeding. Optimize the cell seeding density and handle cells gently.Before: High absorbance in the spontaneous LDH release control.After: Spontaneous release is less than 10-15% of the maximum LDH release.
Serum Interference (LDH Assay) Serum in the culture medium contains LDH, which can contribute to the background signal. Use serum-free medium during the LDH assay or use a medium-only blank to subtract the background LDH activity.Before: High background absorbance in media-only wells.After: Background absorbance is significantly lower, improving the signal-to-noise ratio.

Experimental Protocols

HECNU Preparation
  • Stock Solution: Dissolve HECNU powder in sterile DMSO to a final concentration of 10 mM.

  • Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes and store at -80°C. Avoid repeated freeze-thaw cycles.

  • Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution and perform serial dilutions in the appropriate cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the wells is below 0.5%.

MTT Cytotoxicity Assay
  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • HECNU Treatment: Replace the medium with fresh medium containing various concentrations of HECNU. Include untreated and vehicle (DMSO) controls.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

LDH Cytotoxicity Assay
  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

  • Incubation: Incubate the plate for the desired duration.

  • Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells. Carefully transfer the supernatant to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture to each well containing the supernatant according to the manufacturer's instructions.

  • Incubation and Measurement: Incubate the plate at room temperature, protected from light, for the recommended time. Measure the absorbance at the specified wavelength (usually 490 nm).

Apoptosis Assay (Annexin V/PI Staining)
  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with HECNU for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Live cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be both Annexin V and PI positive.

Visualizations

HECNU_Signaling_Pathway HECNU HECNU DNA_Alkylation DNA Alkylation & Interstrand Cross-links HECNU->DNA_Alkylation Induces DNA DNA DDR DNA Damage Response (DDR) (ATM/ATR activation) DNA_Alkylation->DDR Triggers p53 p53 Activation DDR->p53 Activates Apoptosis Apoptosis DDR->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) p53->Cell_Cycle_Arrest Induces Bax_Bak Bax/Bak Activation p53->Bax_Bak Upregulates Cell_Cycle_Arrest->Apoptosis Can lead to Mitochondria Mitochondrial Outer Membrane Permeabilization Bax_Bak->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Activates Apoptosome Caspase3 Caspase-3 Activation Caspase9->Caspase3 Cleaves and Activates Cell_Death Cell Death Caspase3->Cell_Death Executes

Caption: HECNU-induced DNA damage and apoptosis signaling pathway.

Troubleshooting_Workflow Start Inconsistent Cytotoxicity Results Check_Replicates High variability between replicates? Start->Check_Replicates Check_Dose_Response Poor/no dose response? Check_Replicates->Check_Dose_Response No Sol_Seeding Review cell seeding protocol: - Homogenous suspension - Consistent cell number Check_Replicates->Sol_Seeding Yes Check_Background High background signal? Check_Dose_Response->Check_Background No Sol_Drug_Prep Prepare fresh HECNU dilutions Check_Dose_Response->Sol_Drug_Prep Yes Sol_Contamination Check for contamination Check_Background->Sol_Contamination Yes End Consistent Results Check_Background->End No Sol_Pipetting Check pipetting technique and calibration Sol_Seeding->Sol_Pipetting Sol_Edge_Effect Avoid outer wells of plate Sol_Pipetting->Sol_Edge_Effect Sol_Edge_Effect->End Sol_Incubation Optimize incubation time (e.g., 24h, 48h, 72h) Sol_Drug_Prep->Sol_Incubation Sol_Resistance Verify cell line sensitivity Sol_Incubation->Sol_Resistance Sol_Resistance->End Sol_LDH Optimize cell density for LDH assay Sol_Contamination->Sol_LDH Sol_Serum Use serum-free media or appropriate blanks Sol_LDH->Sol_Serum Sol_Serum->End

References

Technical Support Center: Managing Chloroethylnitrosourea (CENU) Toxicity in Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in managing the toxicities associated with chloroethylnitrosoureas (CENUs) in preclinical studies.

Frequently Asked Questions (FAQs)

General Questions

Q1: What are the primary mechanisms of chloroethylnitrosourea (CENU) toxicity?

A1: Chloroethylnitrosoureas exert their cytotoxic effects through a dual mechanism. Upon non-enzymatic decomposition, they form reactive intermediates that lead to:

  • Alkylation of DNA: This is the primary antitumor mechanism. The chloroethyl group alkylates DNA bases, particularly the O6 position of guanine. This can lead to the formation of interstrand cross-links, which are difficult for cancer cells to repair and trigger apoptosis.

  • Carbamoylation of proteins: The isocyanate moiety produced during decomposition can react with lysine residues on proteins, leading to their carbamoylation. This can inactivate DNA repair enzymes, further enhancing the cytotoxic effects of DNA alkylation. However, carbamoylation is also thought to contribute to some of the off-target toxicities of CENUs.

Q2: What are the most common toxicities observed with CENUs in preclinical studies?

A2: The most frequently encountered toxicities in preclinical animal models include:

  • Hematological Toxicity: This is often the dose-limiting toxicity and manifests as delayed and cumulative myelosuppression, leading to neutropenia, thrombocytopenia, and anemia.

  • Pulmonary Toxicity: Can present as interstitial pneumonitis and progress to irreversible pulmonary fibrosis. This toxicity is often dose-dependent and can have a delayed onset.

  • Neurotoxicity: Due to their lipophilic nature, CENUs can cross the blood-brain barrier, making them effective against brain tumors but also posing a risk for neurotoxicity.

  • Gastrointestinal Toxicity: Nausea, vomiting, and diarrhea are common acute side effects.

  • Nephrotoxicity: Some CENUs have been shown to have toxic effects on the kidneys.

Hematological Toxicity

Q3: How can I monitor and manage hematological toxicity in my animal models?

A3: Regular monitoring of blood parameters is crucial. This involves collecting blood samples at baseline and at specified time points after CENU administration for a complete blood count (CBC). Key parameters to monitor are neutrophil, platelet, and red blood cell counts. Management strategies are primarily supportive and may include:

  • Dose reduction or modification of the treatment schedule: If severe myelosuppression is observed, subsequent doses may need to be adjusted.

  • Prophylactic antibiotics: To prevent infections during periods of severe neutropenia.

  • Supportive care: Ensuring adequate hydration and nutrition.

Q4: What is the typical timeline for CENU-induced myelosuppression?

A4: CENU-induced myelosuppression is characteristically delayed. The nadir (lowest point) for neutrophils and platelets is often observed several weeks after drug administration, with recovery taking several more weeks. This cumulative toxicity means that the bone marrow's ability to recover may decrease with subsequent treatment cycles.

Pulmonary Toxicity

Q5: What are the signs of pulmonary toxicity in rodents, and how can it be assessed?

A5: Clinical signs in rodents can be subtle and may include labored breathing, hunched posture, and weight loss. Definitive assessment typically requires:

  • Histopathological analysis of lung tissue: This is the gold standard for identifying interstitial inflammation, alveolar damage, and fibrosis.

  • Bronchoalveolar lavage (BAL): Analysis of BAL fluid can reveal inflammatory cell infiltrates and protein levels, indicating lung injury.

Q6: Are there ways to mitigate CENU-induced pulmonary toxicity in preclinical studies?

A6: Research into mitigating strategies is ongoing. Some approaches that have been explored include the co-administration of antioxidants or anti-inflammatory agents. However, the most effective current strategy is careful dose selection and monitoring for early signs of toxicity.

Neurotoxicity

Q7: How can I differentiate between CENU-induced neurotoxicity and tumor progression in brain tumor models?

A7: This can be challenging. Key differentiators include:

  • Behavioral assessments: A battery of behavioral tests can help identify neurological deficits that may be treatment-related.

  • Histopathological examination of the brain: Careful analysis of brain tissue can distinguish between tumor growth and treatment-related changes such as necrosis or inflammation.

  • Advanced imaging techniques: In some cases, advanced imaging modalities may help differentiate tumor recurrence from treatment effects.

Troubleshooting Guides

Unexpected Animal Deaths

Problem: You are observing a higher-than-expected mortality rate in your CENU-treated animal cohort.

Possible Causes and Troubleshooting Steps:

Possible Cause Troubleshooting Steps
Incorrect Dosing or Formulation Error - Double-check all dose calculations and the concentration of the dosing solution.- Ensure the drug is properly dissolved or suspended and stable in the vehicle used.- Prepare fresh dosing solutions for each administration.
Acute Overdose Toxicity - Review the known LD50 and MTD values for the specific CENU and animal model (see Table 1).- Consider performing a dose-range-finding study if these values are not well-established for your specific experimental conditions.
Severe Myelosuppression Leading to Sepsis - Perform complete blood counts on satellite animals or at the earliest signs of morbidity to assess the degree of neutropenia.- Conduct necropsies on deceased animals to look for signs of systemic infection. Consider bacterial cultures.- Implement prophylactic antibiotic treatment in future studies if severe neutropenia is anticipated.
Off-Target Organ Toxicity (e.g., severe gastrointestinal or renal toxicity) - Perform gross necropsy and histopathology on major organs of deceased animals to identify the cause of death.- Monitor for clinical signs such as severe diarrhea or changes in urine output in remaining animals.
Tumor-Related Complications - In tumor-bearing models, rapid tumor growth or tumor lysis syndrome can cause mortality.- Correlate the timing of death with expected tumor growth kinetics.- Perform necropsy to assess tumor burden and for signs of hemorrhage or necrosis.
Excessive Weight Loss

Problem: Animals in the CENU-treated group are experiencing significant weight loss (>15-20% of baseline body weight).

Possible Causes and Troubleshooting Steps:

Possible Cause Troubleshooting Steps
Gastrointestinal Toxicity - Monitor for signs of nausea (pica behavior in rodents), diarrhea, or decreased food and water intake.- Provide supportive care such as supplemental hydration (e.g., hydrogels) and highly palatable, soft food.[1]
Systemic Toxicity and General Morbidity - Conduct regular health monitoring and use a scoring system to assess animal well-being.- Consider dose reduction in subsequent cohorts if weight loss is severe and consistent.
Tumor Cachexia - In tumor-bearing models, distinguish between drug-induced weight loss and tumor-induced cachexia.- Monitor tumor growth in parallel with body weight. Cachexia is often associated with advanced tumor burden.
Dehydration - Assess for signs of dehydration (e.g., skin tenting).- Ensure easy access to water. Consider providing supplemental fluids subcutaneously if necessary.

Quantitative Data

Table 1: Acute Toxicity of Common Chloroethylnitrosoureas in Rodents

Compound Animal Model Route of Administration LD50 Maximum Tolerated Dose (MTD)
Carmustine (BCNU) MouseIntraperitoneal~25-40 mg/kg~15-20 mg/kg
RatIntravenous~19 mg/kg-
Lomustine (CCNU) MouseOral~70 mg/kg-
RatOral~30 mg/kg-
Semustine (Methyl-CCNU) DogIntravenous14 mg/kg (Minimum Lethal Dose)3.12 mg/kg[2]
MonkeyIntravenous-3.75 mg/kg[2]

Note: LD50 and MTD values can vary depending on the specific strain, sex, and age of the animals, as well as the vehicle and formulation used. The values presented here are approximate and should be used as a guide. It is recommended to perform a dose-range-finding study for your specific experimental conditions.

Table 2: Dose-Dependent Hematological Toxicity of Carmustine (BCNU) in Mice

Dose (mg/kg) Time Point Effect on White Blood Cells (WBC) Effect on Platelets Effect on Red Blood Cells (RBC)
15-30Day 7-14Significant decrease (neutropenia)Significant decrease (thrombocytopenia)Mild to moderate decrease
>30Day 7-14Severe and prolonged neutropeniaSevere and prolonged thrombocytopeniaSignificant decrease

This table provides a general overview. The exact nadir and recovery times can vary.

Table 3: Dose-Dependent Pulmonary Toxicity of Carmustine (BCNU) and Lomustine (CCNU)

Compound Animal Model Key Finding
Carmustine (BCNU) MouseA single dose of 35 mg/kg can enhance experimentally induced lung damage, leading to increased fibrosis.[3]
Lomustine (CCNU) Human (Clinical Data)Cumulative doses over 1100 mg/m² are associated with an increased risk of pulmonary toxicity.

Experimental Protocols

Assessment of Hematological Toxicity

1. Complete Blood Count (CBC) in Mice

  • Blood Collection: Collect approximately 100-200 µL of whole blood via retro-orbital puncture or cardiac puncture (terminal procedure) into EDTA-coated microtubes.

  • Sample Handling: Gently invert the tubes several times to ensure proper mixing with the anticoagulant and prevent clotting. Samples should be analyzed within a few hours of collection. If storage is necessary, keep at 4°C for up to 24 hours.

  • Analysis: Use an automated hematology analyzer calibrated for mouse blood to determine parameters such as white blood cell (WBC) count with differential, red blood cell (RBC) count, hemoglobin, hematocrit, and platelet count.

2. Bone Marrow Analysis in Rats

  • Sample Collection: Euthanize the rat and dissect the femurs and/or tibias, cleaning them of surrounding muscle and connective tissue.

  • Cell Isolation: Cut the ends of the bones and flush the marrow cavity with an appropriate buffer (e.g., PBS with 2% FBS) using a syringe and needle.

  • Cell Counting: Create a single-cell suspension by gently passing the marrow through a needle and syringe. Count the total number of nucleated cells using a hemocytometer or an automated cell counter.

  • Cytology: Prepare bone marrow smears on glass slides, air dry, and stain with a Romanowsky-type stain (e.g., Wright-Giemsa). Perform a differential cell count under a microscope to assess the different hematopoietic lineages.

Assessment of Pulmonary Toxicity

1. Histopathological Analysis of Lung Tissue in Mice

  • Tissue Collection: Euthanize the mouse and carefully dissect the lungs.

  • Fixation: Inflate the lungs with 10% neutral buffered formalin via the trachea to ensure proper fixation of the alveolar structures. After inflation, ligate the trachea and immerse the entire lung in formalin for at least 24 hours.

  • Processing and Staining: Process the fixed lung tissue, embed in paraffin, and cut sections (typically 4-5 µm). Stain the sections with Hematoxylin and Eosin (H&E) for general morphology and Masson's trichrome or Sirius red to specifically visualize collagen deposition and assess fibrosis.

  • Scoring: Use a semi-quantitative scoring system (e.g., Ashcroft score) to grade the extent of fibrosis.

Assessment of Neurotoxicity

1. Behavioral Testing in Rats

  • Motor Function: Use tests like the rotarod to assess motor coordination and balance, and grip strength tests to measure muscle strength.

  • Cognitive Function: Employ mazes such as the Morris water maze or the radial arm maze to evaluate learning and memory.

  • General Activity: Monitor spontaneous activity in an open field test to assess locomotion and anxiety-like behavior.

2. Histopathological Analysis of Brain Tissue in Rats

  • Tissue Collection: Euthanize the rat and perfuse transcardially with saline followed by 4% paraformaldehyde to ensure good fixation of the brain tissue.

  • Fixation and Processing: Post-fix the brain in 4% paraformaldehyde before processing and embedding in paraffin.

  • Staining: Section the brain and stain with H&E for general neuropathological changes. Consider specific stains like Fluoro-Jade to detect neuronal degeneration or immunohistochemistry for markers of gliosis (e.g., GFAP for astrocytes, Iba1 for microglia).

Signaling Pathways and Experimental Workflows

CENU-Induced Apoptosis in Hematopoietic Stem Cells

CENU_Apoptosis cluster_cenus CENU Administration cluster_damage Cellular Damage cluster_pathway Apoptotic Signaling CENU Chloroethylnitrosourea (CENU) DNA_Damage DNA Alkylation & Interstrand Crosslinks CENU->DNA_Damage Protein_Damage Protein Carbamoylation CENU->Protein_Damage p53 p53 Activation DNA_Damage->p53 Apoptosis Apoptosis Protein_Damage->Apoptosis Inhibition of DNA Repair Bax_Bak Bax/Bak Activation p53->Bax_Bak Mitochondria Mitochondrial Outer Membrane Permeabilization Bax_Bak->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase3 Caspase-3 Activation Apoptosome->Caspase3 Caspase3->Apoptosis

Experimental Workflow for Assessing Hematological Toxicity

Hematological_Toxicity_Workflow start Start of Study baseline Baseline Blood Collection (Day 0) start->baseline treatment CENU Administration baseline->treatment monitoring Regular Health Monitoring (Body weight, clinical signs) treatment->monitoring blood_collection Serial Blood Collection (e.g., Day 7, 14, 21, 28) monitoring->blood_collection terminal Terminal Endpoint monitoring->terminal cbc Complete Blood Count (CBC) Analysis blood_collection->cbc data_analysis Data Analysis and Interpretation cbc->data_analysis terminal_collection Terminal Blood and Bone Marrow Collection terminal->terminal_collection terminal_collection->cbc bm_analysis Bone Marrow Analysis (Cellularity, Cytology) terminal_collection->bm_analysis bm_analysis->data_analysis

Signaling Pathways in CENU-Induced Pulmonary Fibrosis

Pulmonary_Fibrosis_Pathway cluster_cytokines Cytokine Release CENU CENU Exposure Epithelial_Injury Alveolar Epithelial Cell Injury and Apoptosis CENU->Epithelial_Injury Inflammation Inflammatory Response Epithelial_Injury->Inflammation TGFb TGF-β Activation Inflammation->TGFb TNFa TNF-α Release Inflammation->TNFa Fibroblast_Activation Fibroblast Proliferation and Differentiation to Myofibroblasts TGFb->Fibroblast_Activation Smad pathway TNFa->Inflammation Amplification ECM_Deposition Excessive Extracellular Matrix (ECM) Deposition (Collagen) Fibroblast_Activation->ECM_Deposition Fibrosis Pulmonary Fibrosis ECM_Deposition->Fibrosis

References

Technical Support Center: Synthesis of Chloroethylnitrosourea (CENU) Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common pitfalls encountered during the synthesis of chloroethylnitrosourea (CENU) compounds.

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues encountered during the synthesis of CENU compounds.

Problem Potential Cause Recommended Solution
Low or No Yield of Urea Intermediate Incomplete reaction of the amine with the chloroethyl isocyanate.• Ensure the amine starting material is pure and dry.• Use a slight excess of 2-chloroethyl isocyanate.• Monitor the reaction by Thin Layer Chromatography (TLC) until the amine starting material is consumed.
Moisture in the reaction.• Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Low or No Yield of Final CENU Product Incomplete nitrosation of the urea intermediate.• Ensure the nitrosating agent (e.g., sodium nitrite) is fresh and has been stored properly.• Maintain a low temperature (typically 0-5 °C) during the addition of the nitrosating agent to prevent decomposition.[1]
Decomposition of the CENU product during reaction or workup.• The nitrosation reaction should be performed in an acidic medium (e.g., formic or acetic acid) to stabilize the product.[1]• Perform the aqueous workup quickly and with cold solutions to minimize hydrolysis.
Oily Product Instead of Solid Presence of impurities.• Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.• Purify the oil using column chromatography on silica gel.
Incomplete removal of solvent.• Ensure the product is thoroughly dried under high vacuum.
Product Decomposes During Purification Thermal instability.• Avoid high temperatures during solvent removal (use a rotary evaporator at low temperature).• If using column chromatography, run the column in a cold room or with a jacketed column if possible.
Sensitivity to silica gel.• Deactivate the silica gel with a small percentage of a base like triethylamine in the eluent, if the compound's stability allows.• Consider alternative purification methods like recrystallization.
Difficulty in Purifying the Product Co-elution of impurities during chromatography.• Optimize the solvent system for TLC to achieve better separation before scaling up to column chromatography.• Consider using a different stationary phase (e.g., alumina) or reverse-phase chromatography if applicable.
Product is an oil and does not crystallize.• If the product is intended to be a solid, the presence of impurities is likely preventing crystallization. Further purification by chromatography is recommended.

Frequently Asked Questions (FAQs)

Q1: Why is my CENU synthesis failing or giving very low yields?

A1: Low yields in CENU synthesis are often due to the inherent instability of the target compounds. Key factors to consider are:

  • Moisture: The isocyanate starting material and the CENU product are sensitive to water. Ensure all glassware is oven-dried and reactions are run under an inert atmosphere.

  • Temperature: The nitrosation step is highly exothermic and must be kept cold (0-5 °C) to prevent decomposition of the product and side reactions.[1]

  • pH: CENUs are most stable in acidic conditions.[2] During workup, prolonged exposure to neutral or basic aqueous solutions will cause rapid degradation.

  • Purity of Reagents: Impurities in starting materials can lead to side reactions and lower yields.

Q2: My final product is a dark-colored oil, but the literature reports a yellow solid. What should I do?

A2: A dark oil suggests the presence of impurities or decomposition products. You can try the following:

  • Purification: Attempt to purify the oil via column chromatography. A gradient elution from a non-polar solvent (like hexane or dichloromethane) to a more polar solvent (like ethyl acetate) may separate your product.

  • Trituration/Recrystallization: Try dissolving the oil in a small amount of a suitable solvent and then adding a non-solvent to precipitate the product. For carmustine, recrystallization from an ethanol/water mixture has been reported.

Q3: How can I monitor the progress of my nitrosation reaction?

A3: Thin Layer Chromatography (TLC) can be used to monitor the consumption of the urea precursor.[3]

  • Stationary Phase: Silica gel plates (with F254 indicator).

  • Mobile Phase: A mixture of hexane and ethyl acetate or dichloromethane and methanol is a good starting point. The optimal ratio will depend on the specific polarity of your compounds.

  • Visualization: CENUs are often UV-active and can be visualized under a UV lamp at 254 nm as dark spots.[4] Staining with a p-anisaldehyde solution followed by heating can also be used for visualization.[4]

Q4: What are the best practices for handling and storing CENU compounds?

A4: CENUs are potent cytotoxic and carcinogenic agents and must be handled with extreme care in a fume hood with appropriate personal protective equipment (PPE).

  • Storage of Solids: Store the final compound in a tightly sealed container, protected from light, in a freezer (-20 °C is common).

  • Storage of Solutions: Solutions of CENUs are generally unstable and should be prepared fresh before use. If short-term storage is necessary, keep the solution cold (2-8 °C) and protected from light.[5]

Q5: My CENU compound seems to be decomposing on the silica gel column. What are my alternatives for purification?

A5: If your compound is unstable on silica, consider these options:

  • Recrystallization: This is the preferred method if a suitable solvent system can be found. It avoids contact with acidic silica gel.

  • Preparative TLC: For small scales, this can be a quicker alternative to a column, minimizing contact time.

  • Use of Deactivated Silica: Pre-treating the silica gel with a base (like triethylamine mixed in the slurry) can sometimes prevent decomposition of acid-sensitive compounds.

Data Presentation

Table 1: Stability of Selected CENU Compounds in Aqueous Solutions
CompoundConditionHalf-lifeReference
CarmustineNeutral pH, Room Temperature~98 minutes[6]
CarmustineReconstituted in ethanol/water (3.3 mg/mL), 2-8°CStable for at least 48 hours[5]
CarmustineDiluted in 5% Dextrose (0.2 mg/mL), 22°C, protected from light~8.5 hours (to 90% of initial concentration)[5]
CarmustineDiluted in 5% Dextrose (0.2 mg/mL), 2-8°C, protected from light~60 hours (to 90% of initial concentration)[5]
LomustineNeutral pH, Room Temperature~117 minutes[6]
LomustinepH 4, 37°CStable for at least 6 hours[7]
LomustinepH 7, 37°CDegraded to 79% of initial concentration after 6 hours[7]
Lomustine1 M NaOH, 37°CUnstable (9% remaining after 30 seconds)[7]
Table 2: Example Yields for Lomustine Synthesis via Continuous Flow
Step 1 Residence Time (min)Step 1 Temperature (°C)Step 2 Residence Time (min)Step 2 Temperature (°C)Overall Yield (%)Reference
1505051.8[3]
1508091 (isolated)[3]
N/A2582591[3]

Experimental Protocols

Protocol 1: Synthesis of 1,3-bis(2-chloroethyl)urea (Carmustine Precursor)

This protocol is adapted from patent literature and provides a general method for the synthesis of the urea intermediate.[8]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, add 2-chloroethylamine hydrochloride (1.0 eq) and triethylamine (as a base, ~2.2 eq) to a suitable solvent like tetrahydrofuran.

  • Reagent Addition: Cool the mixture to 10-20°C. Add 1,1'-carbonyldiimidazole (CDI) (approx. 1.1 eq) portion-wise, maintaining the temperature.

  • Reaction: Stir the reaction mixture for approximately 2 hours at 35-40°C. Monitor the reaction by TLC for the disappearance of the starting amine.

  • Workup: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Isolation: Add water to the residue. The solid product will precipitate.

  • Purification: Filter the solid, wash with water, and dry under vacuum to yield 1,3-bis(2-chloroethyl)urea.

Protocol 2: Synthesis of Carmustine (Nitrosation Step)

This protocol is a general procedure adapted from the literature for the nitrosation of the urea intermediate.[1][8]

  • Reaction Setup: In a round-bottom flask, add 1,3-bis(2-chloroethyl)urea (1.0 eq) to a mixture of an acid (e.g., acetic acid or formic acid) and a co-solvent like dichloromethane.

  • Cooling: Cool the reaction mixture to 0-5°C in an ice-salt bath.

  • Nitrosation: Slowly add a solution of sodium nitrite (NaNO₂) (a slight excess, e.g., 2.4 eq) in water dropwise, ensuring the temperature does not rise above 5°C.

  • Reaction: Stir the mixture at 0-5°C for 1-2 hours. The reaction mixture may change color (e.g., to a greenish solution).[9]

  • Workup: Quench the reaction by pouring it into ice-cold water. Extract the product into an organic solvent like dichloromethane.

  • Purification: Wash the organic layer with cold water and brine, then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure at low temperature. The crude product can be purified by recrystallization (e.g., from an ethanol/water mixture) or by silica gel chromatography.

Visualizations

Synthesis_Workflow General Synthesis Workflow for CENU Compounds cluster_urea Step 1: Urea Formation cluster_nitrosation Step 2: Nitrosation cluster_purification Purification Amine Amine (e.g., Cyclohexylamine or 2-Chloroethylamine HCl) Urea Urea Intermediate Amine->Urea Isocyanate 2-Chloroethyl Isocyanate Isocyanate->Urea CENU CENU Product Urea->CENU Nitrosating_Agent Nitrosating Agent (e.g., NaNO2 / Acid) Nitrosating_Agent->CENU Purification Workup & Purification (Extraction, Crystallization, Chromatography) CENU->Purification Pure_CENU Pure CENU Product Purification->Pure_CENU

Caption: General Synthesis Workflow for CENU Compounds

Decomposition_Pathway Aqueous Decomposition Pathway of CENUs cluster_products Decomposition Products cluster_reactive Reactive Species cluster_biological Biological Action CENU Chloroethylnitrosourea (CENU) Diazohydroxide 2-Chloroethyldiazohydroxide CENU->Diazohydroxide Spontaneous Decomposition (in H2O) Isocyanate Isocyanate CENU->Isocyanate Carbonium_Ion Chloroethyl Carbonium Ion Diazohydroxide->Carbonium_Ion Carbamoylation Protein Carbamoylation Isocyanate->Carbamoylation Alkylation DNA Alkylation & Cross-linking Carbonium_Ion->Alkylation Troubleshooting_Tree Troubleshooting Low Yield in CENU Synthesis Start Low Yield Observed Check_Step At which step is the low yield? Start->Check_Step Urea_Step Urea Formation Check_Step->Urea_Step Step 1 Nitro_Step Nitrosation Check_Step->Nitro_Step Step 2 Urea_Cause Potential Causes for Low Urea Yield Urea_Step->Urea_Cause Nitro_Cause Potential Causes for Low CENU Yield Nitro_Step->Nitro_Cause Urea_Cause1 Incomplete Reaction Urea_Cause->Urea_Cause1 Urea_Cause2 Moisture Contamination Urea_Cause->Urea_Cause2 Urea_Sol1 Check Reagent Purity & Stoichiometry. Monitor by TLC. Urea_Cause1->Urea_Sol1 Urea_Sol2 Use Anhydrous Solvents & Inert Atmosphere. Urea_Cause2->Urea_Sol2 Nitro_Cause1 Product Decomposition Nitro_Cause->Nitro_Cause1 Nitro_Cause2 Incomplete Nitrosation Nitro_Cause->Nitro_Cause2 Nitro_Sol1 Maintain Low Temp (0-5°C). Use Acidic Conditions. Perform Cold/Quick Workup. Nitro_Cause1->Nitro_Sol1 Nitro_Sol2 Use Fresh Nitrosating Agent. Ensure Proper Stoichiometry. Nitro_Cause2->Nitro_Sol2

References

Technical Support Center: Enhancing the Stability of 1-(2-Chloroethyl)-3-(2-hydroxyethyl)urea (CEHU) Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available stability data specifically for 1-(2-Chloroethyl)-3-(2-hydroxyethyl)urea (CEHU) is limited. The information provided herein is based on established principles of chemical stability, data from closely related analogs such as 1-Nitroso-1-(2-hydroxyethyl)-3-(2-chloroethyl)urea (HECNU) and Hydroxyethyl Urea, and general practices in pharmaceutical stability testing. Researchers should validate these recommendations for their specific experimental conditions.

Frequently Asked Questions (FAQs)

1. What are the primary factors that affect the stability of CEHU in solution?

The stability of this compound (CEHU) in solution is primarily influenced by pH, temperature, and the composition of the solvent system. Like many chloroethyl compounds, CEHU is susceptible to degradation, with hydrolysis being a significant pathway.[1] The stability of the urea component itself is known to be optimal within a pH range of 4-8.[2]

2. What is the likely degradation pathway for CEHU in aqueous solutions?

While specific degradation pathways for CEHU are not extensively documented, based on its chemical structure and the behavior of related chloroethylnitrosoureas, the primary degradation route is likely hydrolysis of the chloroethyl group to a hydroxyethyl group. This reaction is often pH-dependent. The urea moiety itself can also undergo decomposition, particularly at pH values outside the 4-8 range.[2]

3. What are the recommended storage conditions for CEHU solutions?

To minimize degradation, CEHU solutions should be stored at refrigerated temperatures (2-8 °C) and protected from light. For long-term storage, frozen solutions (-20 °C or below) may provide enhanced stability, although freeze-thaw cycles should be avoided. The pH of the solution should be maintained within a stable range, ideally between 4 and 8, using an appropriate buffer system.[2]

4. Which buffer systems are recommended for formulating CEHU solutions?

For maintaining a stable pH, lactate and phosphate buffer systems are often good choices.[2][3] A lactate buffer at pH 6.0 has been shown to minimize the degradation of urea.[2] The choice of buffer and its concentration should be optimized for the specific experimental conditions to ensure compatibility and maintain the desired pH throughout the experiment.

5. Are there any known stabilizing agents for solutions containing hydroxyethyl urea derivatives?

For formulations containing hydroxyethyl urea, stabilization systems may be necessary to prevent pH drift.[4] These can include:

  • Low molecular weight esters, such as triethyl citrate.[4]

  • Cyclic esters or lactones.[4]

  • Buffer systems, particularly lactates and phosphates.[3][4]

6. What analytical methods are suitable for assessing the stability of CEHU solutions?

High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method for quantifying the concentration of CEHU and detecting its degradation products. A stability-indicating HPLC method should be developed and validated to ensure that the peaks of the parent compound and its degradation products are well-resolved. Other methods, such as thin-layer chromatography (TLC) with densitometry or colorimetric methods involving derivatization, could also be explored.[5]

Troubleshooting Guides

Issue 1: Rapid Degradation of CEHU in Solution

Potential Cause Troubleshooting Step
Inappropriate pH Measure the pH of the solution. Adjust to a range of 4-8 using a suitable buffer (e.g., lactate or phosphate). A pH outside this range can significantly accelerate hydrolysis.[2]
High Temperature Store solutions at refrigerated (2-8 °C) or frozen (≤ -20 °C) conditions. Avoid prolonged exposure to room temperature or higher.[2]
Presence of Catalysts Ensure high purity of solvents and reagents. Trace amounts of acids, bases, or metal ions can catalyze degradation.
Light Exposure Protect the solution from light by using amber vials or covering the container with aluminum foil, as light can sometimes accelerate degradation pathways.

Issue 2: Inconsistent or Non-Reproducible Analytical Results

Potential Cause Troubleshooting Step
Inadequate Analytical Method Verify that the analytical method is stability-indicating, meaning it can separate the intact drug from its degradation products. Perform forced degradation studies to confirm this.
Sample Preparation Issues Ensure consistent and rapid sample preparation to minimize degradation between sample collection and analysis. Consider quenching the degradation reaction by cooling the sample or adjusting the pH if necessary.
Instrument Variability Calibrate the analytical instrument and ensure it is functioning correctly. Use an internal standard to account for variations in injection volume or detector response.

Issue 3: pH of the Solution Changes Over Time

Potential Cause Troubleshooting Step
Formation of Acidic or Basic Degradation Products The degradation of CEHU may produce byproducts that alter the pH of the solution. Incorporate a buffer with sufficient capacity to maintain the pH within the desired range.
Insufficient Buffer Capacity Increase the concentration of the buffer in the formulation. The required buffer capacity will depend on the expected extent of degradation.
Interaction with Container Ensure the container material is inert and does not leach any substances that could affect the pH of the solution.

Quantitative Data Summary

Due to the limited availability of specific quantitative stability data for CEHU, the following table summarizes the stability of urea, a related compound, under various conditions. This information can serve as a general guideline for designing stability studies for CEHU.

Table 1: Stability of Urea in Aqueous Solution as a Function of Temperature and pH [2]

Temperature (°C)pHBufferInitial Concentration (%)Observations
25 - 603.11 - 9.67Various2.5 - 20Stability decreases with increasing temperature across all pH values.
Ambient4 - 8Not specifiedNot specifiedUrea is most stable in this pH range.
Ambient6.0LactateNot specifiedLowest degradation was observed with this buffer at this pH.

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study of CEHU

Objective: To identify potential degradation products and pathways for CEHU under stress conditions and to develop a stability-indicating analytical method.

Materials:

  • This compound (CEHU)

  • High-purity water (HPLC grade)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Appropriate buffer salts (e.g., sodium lactate, sodium phosphate)

  • HPLC system with UV detector

  • pH meter

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of CEHU (e.g., 1 mg/mL) in a suitable solvent (e.g., water or a water/acetonitrile mixture).

  • Stress Conditions:

    • Acidic Hydrolysis: Add HCl to the stock solution to achieve a final concentration of 0.1 N HCl.

    • Basic Hydrolysis: Add NaOH to the stock solution to achieve a final concentration of 0.1 N NaOH.

    • Oxidative Degradation: Add hydrogen peroxide to the stock solution to achieve a final concentration of 3% H₂O₂.

    • Thermal Degradation: Expose the stock solution to elevated temperatures (e.g., 60°C).

    • Photolytic Degradation: Expose the stock solution to UV light.

  • Sample Incubation: Incubate the stressed samples for a defined period (e.g., 24, 48, 72 hours). Take samples at various time points.

  • Neutralization (for acidic and basic samples): Before analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

  • Analysis: Analyze the stressed samples using an HPLC method. A typical starting point for method development could be a C18 column with a gradient elution of water and acetonitrile, with UV detection at a wavelength determined by the UV spectrum of CEHU.

  • Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control solution. Identify the peaks of the degradation products and assess the peak purity of the CEHU peak to ensure the method is stability-indicating.

Protocol 2: Isothermal Stability Study of a CEHU Formulation

Objective: To determine the degradation rate of CEHU in a buffered solution at a specific temperature.

Materials:

  • CEHU

  • Chosen buffer (e.g., 50 mM sodium lactate, pH 6.0)

  • Temperature-controlled incubator or water bath

  • Validated stability-indicating HPLC method

Methodology:

  • Formulation Preparation: Prepare a solution of CEHU at the desired concentration in the chosen buffer.

  • Sample Aliquoting: Aliquot the solution into multiple vials to avoid repeated opening of the same sample.

  • Incubation: Place the vials in a temperature-controlled environment (e.g., 25°C, 40°C).

  • Sampling: At predetermined time points (e.g., 0, 1, 3, 7, 14, 28 days), remove a vial from the incubator.

  • Analysis: Immediately analyze the sample using the validated HPLC method to determine the concentration of CEHU remaining.

  • Data Analysis: Plot the natural logarithm of the CEHU concentration versus time. If the degradation follows first-order kinetics, the plot will be linear. The degradation rate constant (k) can be determined from the slope of the line (slope = -k).

Visualizations

G CEHU 1-(2-Chloroethyl)-3- (2-hydroxyethyl)urea Intermediate Aziridinium Ion Intermediate CEHU->Intermediate Intramolecular cyclization Hydrolysis_Product 1,3-bis(2-hydroxyethyl)urea Intermediate->Hydrolysis_Product Nucleophilic attack HCl - HCl Intermediate->HCl H2O H₂O H2O->Intermediate

Caption: Probable hydrolytic degradation pathway of CEHU.

G cluster_prep Preparation cluster_storage Storage & Sampling cluster_analysis Analysis cluster_data Data Evaluation Prep Prepare CEHU Solution in Selected Buffer Aliquot Aliquot into Vials Prep->Aliquot Store Store at Controlled Temperature/Humidity Aliquot->Store Sample Withdraw Samples at Time Points Store->Sample Analyze Analyze via Stability- Indicating HPLC Method Sample->Analyze Quantify Quantify CEHU and Degradation Products Analyze->Quantify Plot Plot Concentration vs. Time Quantify->Plot Determine Determine Degradation Rate Constant (k) Plot->Determine

Caption: Experimental workflow for a CEHU stability study.

G Start Unexpectedly Rapid Degradation Observed Check_pH Is the pH within the optimal range (4-8)? Start->Check_pH Check_Temp Is the storage temperature appropriately low (e.g., 2-8°C)? Check_pH->Check_Temp Yes Adjust_pH Adjust pH with a suitable buffer system. Check_pH->Adjust_pH No Check_Purity Are solvents and reagents of high purity? Check_Temp->Check_Purity Yes Adjust_Temp Store at a lower temperature. Check_Temp->Adjust_Temp No Use_High_Purity Use high-purity grade solvents and reagents. Check_Purity->Use_High_Purity No End Problem Resolved Check_Purity->End Yes Adjust_pH->End Adjust_Temp->End Use_High_Purity->End

Caption: Troubleshooting logic for rapid CEHU degradation.

References

Technical Support Center: Refinement of Purification Techniques for HECNU

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of H-E-C-N-U (N-(2-hydroxyethyl)-N'-(2-chloroethyl)-N'-nitrosourea). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address specific challenges encountered during the purification of this cytotoxic compound.

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle of HECNU's therapeutic action?

A1: HECNU, like other nitrosoureas, functions as an alkylating and carbamoylating agent. Following administration, it undergoes spontaneous chemical decomposition to form reactive intermediates. These intermediates, primarily a 2-chloroethyl diazonium ion and a 2-hydroxyethyl isocyanate, are responsible for its cytotoxic effects. The chloroethyl group alkylates DNA, leading to the formation of interstrand and intrastrand cross-links. These cross-links prevent DNA replication and transcription, ultimately inducing cell cycle arrest and apoptosis in rapidly dividing cancer cells. The isocyanate moiety can carbamoylate proteins, including enzymes involved in DNA repair, further enhancing the compound's cytotoxic efficacy.

Q2: What are the most common impurities encountered during HECNU synthesis and purification?

A2: Common impurities can be broadly categorized as:

  • Unreacted Starting Materials: Residual N-(2-hydroxyethyl)-N'-(2-chloroethyl)urea.

  • By-products of Nitrosation: Nitrates and other nitrosated species.

  • Degradation Products: Due to the inherent instability of the nitroso group, HECNU can degrade, especially when exposed to light, high temperatures, or certain solvents.

  • Residual Solvents: Solvents used in the synthesis and purification steps.

Q3: Which analytical techniques are recommended for assessing HECNU purity?

A3: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): The primary method for quantifying purity and identifying impurities. A reversed-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water or methanol/water gradients) is typically employed.

  • Thin-Layer Chromatography (TLC): A quick and effective method for monitoring reaction progress and identifying the presence of impurities during purification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of HECNU and can be used for quantitative analysis (qNMR) to determine absolute purity.

  • Mass Spectrometry (MS): Confirms the molecular weight of HECNU and helps in the identification of unknown impurities.

  • Infrared (IR) Spectroscopy: Useful for confirming the presence of key functional groups (e.g., N=O, C=O, O-H).

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield of Purified HECNU Product Decomposition: HECNU is sensitive to heat and light.- Perform all purification steps at low temperatures (0-4°C).- Protect the compound from light by using amber-colored glassware or covering glassware with aluminum foil.- Use freshly distilled and de-gassed solvents.
Incomplete Reaction: The nitrosation reaction did not go to completion.- Before purification, monitor the reaction completion using TLC or HPLC.- If the reaction is incomplete, consider adjusting the reaction time or the stoichiometry of the nitrosating agent.
Co-elution of Impurities with HECNU in Column Chromatography Inappropriate Stationary or Mobile Phase: The selected chromatography conditions do not provide adequate separation.- Optimize the mobile phase: Try different solvent systems or gradient profiles. For example, if using a hexane/ethyl acetate system, try varying the ratio or switching to a dichloromethane/methanol system.- Change the stationary phase: If using silica gel, consider using a different type of silica (e.g., with a different particle size) or an alternative stationary phase like alumina.
Presence of Colored Impurities in the Final Product Formation of Nitroso-related By-products: Side reactions during nitrosation can lead to colored impurities.- Charcoal Treatment: Dissolve the crude product in a suitable solvent and add a small amount of activated charcoal. Stir for a short period and then filter through celite. Caution: Charcoal can also adsorb the desired product, so use it judiciously.- Recrystallization: If a suitable solvent system can be found, recrystallization can be a very effective method for removing colored impurities.
Final Product is an Oil Instead of a Solid Presence of Residual Solvents or Impurities: These can depress the melting point and prevent crystallization.- High-Vacuum Drying: Dry the product under high vacuum for an extended period to remove residual solvents.- Trituration: Wash the oily product with a solvent in which HECNU is insoluble but the impurities are soluble. This can often induce crystallization.
Inconsistent Purity Results between Batches Variability in Starting Material Quality or Reaction Conditions: Inconsistent quality of reagents or slight variations in reaction parameters can affect the impurity profile.- Standardize Protocols: Ensure that all reaction and purification parameters (e.g., temperature, reaction time, solvent purity) are strictly controlled and documented.- Quality Control of Starting Materials: Use starting materials of a consistent and high purity.

Quantitative Data on Purification Methods

The following table summarizes typical purity levels achieved for nitrosourea compounds using different purification techniques. While specific data for HECNU is limited in the public domain, these values for structurally related compounds provide a useful benchmark.

Purification Method Compound Class Typical Purity Achieved (%) Key Advantages Key Disadvantages
Column Chromatography (Silica Gel) Nitrosoureas>98%High resolution, applicable to a wide range of polarities.Can be time-consuming, potential for product degradation on silica.
Liquid-Liquid Extraction Nitrosoureas90-95%Good for initial cleanup and removal of water-soluble impurities.Lower resolution, may not remove structurally similar impurities.
Recrystallization Nitrosoureas>99%Can yield very high purity product, effective for removing minor impurities.Requires finding a suitable solvent system, can lead to significant yield loss.
Preparative HPLC Nitrosoureas>99.5%Highest resolution, excellent for isolating pure compounds.Expensive, limited sample capacity, requires specialized equipment.

Experimental Protocols

Protocol 1: Purification of HECNU by Column Chromatography
  • Preparation of the Column:

    • Select a glass column of appropriate size based on the amount of crude product.

    • Prepare a slurry of silica gel (60-120 mesh) in the chosen mobile phase (e.g., a mixture of dichloromethane and methanol, starting with a low polarity mixture like 99:1).

    • Pour the slurry into the column and allow the silica to pack under gravity or with gentle pressure. Ensure the packed bed is level and free of air bubbles.

    • Add a layer of sand on top of the silica bed to prevent disturbance during sample loading.

  • Sample Loading:

    • Dissolve the crude HECNU in a minimal amount of the mobile phase or a slightly more polar solvent.

    • Alternatively, for less soluble compounds, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and then evaporating the solvent under reduced pressure.

    • Carefully load the sample onto the top of the column.

  • Elution:

    • Begin eluting the column with the starting mobile phase.

    • Collect fractions and monitor the elution of the product and impurities using TLC.

    • Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of methanol) to elute the more polar compounds.

  • Fraction Analysis and Product Isolation:

    • Analyze the collected fractions by TLC to identify those containing the pure HECNU.

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure at a low temperature (<30°C) to obtain the purified HECNU.

Protocol 2: Purity Assessment by HPLC
  • Instrumentation:

    • An HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm), and an autosampler.

  • Mobile Phase Preparation:

    • Prepare two mobile phases:

      • Mobile Phase A: 0.1% Formic acid in water.

      • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Filter and degas both mobile phases before use.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 25°C.

    • Detection Wavelength: 230 nm.

    • Gradient Program:

      • 0-5 min: 20% B

      • 5-20 min: 20% to 80% B

      • 20-25 min: 80% B

      • 25-26 min: 80% to 20% B

      • 26-30 min: 20% B

  • Sample Preparation:

    • Accurately weigh and dissolve a small amount of the purified HECNU in the mobile phase (initial conditions) to a known concentration (e.g., 1 mg/mL).

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Data Analysis:

    • Integrate the peaks in the chromatogram.

    • Calculate the purity of HECNU as the percentage of the area of the main peak relative to the total area of all peaks.

Visualizations

HECNU_Mechanism_of_Action HECNU HECNU Decomposition Spontaneous Decomposition HECNU->Decomposition Chloroethyl_Diazonium 2-Chloroethyl Diazonium Ion Decomposition->Chloroethyl_Diazonium Hydroxyethyl_Isocyanate 2-Hydroxyethyl Isocyanate Decomposition->Hydroxyethyl_Isocyanate DNA_Alkylation DNA Alkylation Chloroethyl_Diazonium->DNA_Alkylation Protein_Carbamoylation Protein Carbamoylation Hydroxyethyl_Isocyanate->Protein_Carbamoylation DNA_Crosslinking DNA Cross-linking DNA_Alkylation->DNA_Crosslinking Apoptosis Apoptosis DNA_Crosslinking->Apoptosis Protein_Carbamoylation->Apoptosis HECNU_Purification_Workflow Crude_HECNU Crude HECNU (Post-synthesis) Initial_Cleanup Initial Cleanup (e.g., Liquid-Liquid Extraction) Crude_HECNU->Initial_Cleanup Column_Chromatography Column Chromatography (Silica Gel) Initial_Cleanup->Column_Chromatography Fraction_Collection Fraction Collection Column_Chromatography->Fraction_Collection TLC_Analysis TLC/HPLC Analysis of Fractions Fraction_Collection->TLC_Analysis TLC_Analysis->Column_Chromatography Impure Pooling Pool Pure Fractions TLC_Analysis->Pooling Pure Solvent_Removal Solvent Removal (Low Temperature) Pooling->Solvent_Removal Final_Product Purified HECNU Solvent_Removal->Final_Product Purity_Assessment Final Purity Assessment (HPLC, NMR, MS) Final_Product->Purity_Assessment

Addressing batch-to-batch variability of synthesized 1-(2-Chloroethyl)-3-(2-hydroxyethyl)urea

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of 1-(2-Chloroethyl)-3-(2-hydroxyethyl)urea.

Troubleshooting Guide

Batch-to-batch variability in the synthesis of this compound can arise from several factors, from the quality of starting materials to subtle changes in reaction conditions. This guide addresses common issues encountered during the synthesis.

Problem 1: Low or No Product Yield

Potential Cause Recommended Action
Poor quality of 2-chloroethyl isocyanate The isocyanate is moisture-sensitive and can hydrolyze to form an unstable carbamic acid, which decomposes to 2-chloroethylamine. Ensure the isocyanate is fresh, colorless, and stored under inert gas. Consider purification by distillation before use.
Impure ethanolamine Water content in ethanolamine can react with the isocyanate, reducing the yield. Use anhydrous ethanolamine and handle it under a dry atmosphere.
Incorrect reaction temperature The reaction is exothermic. If the temperature is too high, side reactions may occur. If it is too low, the reaction rate will be slow. Maintain the recommended reaction temperature with proper cooling.
Inefficient mixing Inadequate stirring can lead to localized high concentrations of reactants, promoting side reactions. Ensure vigorous and consistent stirring throughout the reaction.
Premature product precipitation If the product precipitates before the reaction is complete, it can hinder further reaction. Choose a solvent in which the product has reasonable solubility at the reaction temperature.

Problem 2: Presence of Impurities in the Final Product

Potential Impurity Source Mitigation and Removal
1,3-Bis(2-chloroethyl)urea Reaction of 2-chloroethyl isocyanate with 2-chloroethylamine (formed from hydrolysis of the isocyanate).Use fresh, high-purity 2-chloroethyl isocyanate and anhydrous conditions. Can be separated by column chromatography.
1,3-Bis(2-hydroxyethyl)urea If ethanolamine is contaminated with diethanolamine, or if side reactions occur.Use pure ethanolamine. Can be removed by recrystallization or column chromatography.
Unreacted starting materials Incomplete reaction due to incorrect stoichiometry, insufficient reaction time, or low temperature.Ensure accurate measurement of reactants and monitor the reaction to completion (e.g., by TLC or LC-MS). Purification by chromatography will remove unreacted starting materials.
Polymeric byproducts Can form at elevated temperatures.Maintain strict temperature control during the reaction and workup. These are often insoluble and can be removed by filtration.

Problem 3: Inconsistent Physical Properties (Color, Melting Point)

Potential Cause Recommended Action
Residual solvent Incomplete drying of the final product.
Polymorphism The compound may exist in different crystalline forms, leading to variations in melting point.
Trace impurities Even small amounts of impurities can affect the color and melting point.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most direct and common synthesis involves the reaction of 2-chloroethyl isocyanate with ethanolamine in an aprotic solvent. The isocyanate acts as an electrophile, and the primary amine of ethanolamine acts as a nucleophile to form the urea linkage.

Q2: How can I monitor the progress of the reaction?

A2: The reaction can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). On a TLC plate, the disappearance of the starting materials (ethanolamine, as the isocyanate is highly reactive) and the appearance of the product spot can be tracked. LC-MS provides more definitive identification of the product and any major byproducts.

Q3: What are the critical parameters to control to ensure batch-to-batch consistency?

A3: Key parameters to control include:

  • Purity of reactants: Use high-purity, anhydrous starting materials.

  • Reaction temperature: Maintain a consistent temperature profile throughout the reaction.

  • Reaction time: Ensure the reaction goes to completion by monitoring it.

  • Solvent quality: Use anhydrous, reaction-appropriate solvents.

  • Purification method: Employ a standardized and validated purification protocol.

Q4: What are the expected spectral data for this compound?

A4: While specific data can vary slightly based on the instrument and conditions, you can generally expect the following:

  • 1H NMR: Signals corresponding to the protons of the chloroethyl and hydroxyethyl groups, as well as the NH protons of the urea.

  • 13C NMR: Peaks for the carbonyl carbon of the urea and the carbons of the ethyl chains.

  • FTIR: Characteristic peaks for N-H stretching, C=O stretching (urea carbonyl), and C-Cl stretching.

  • Mass Spectrometry: A molecular ion peak corresponding to the mass of the compound (C5H11ClN2O2, MW: 166.61 g/mol ).

Experimental Protocols

Synthesis of this compound

This protocol is a general guideline and may require optimization based on laboratory conditions and available equipment.

Materials:

  • 2-Chloroethyl isocyanate (high purity)

  • Ethanolamine (anhydrous)

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent (e.g., THF, acetonitrile)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes or DCM/methanol mixtures)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve ethanolamine (1.0 equivalent) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 2-chloroethyl isocyanate (1.0 equivalent) in anhydrous DCM to the dropping funnel and add it dropwise to the stirred ethanolamine solution over 30-60 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.

  • Quench the reaction by the slow addition of a small amount of water or saturated aqueous ammonium chloride solution.

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification:

  • Recrystallization: The crude product can be recrystallized from a suitable solvent system, such as ethyl acetate/hexanes or isopropanol.

  • Column Chromatography: If recrystallization is insufficient, purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes).

Data Presentation

Table 1: Typical Reaction Parameters and Outcomes

ParameterValue
Reactant Ratio (Isocyanate:Amine) 1:1 to 1:1.05
Solvent Dichloromethane (DCM)
Temperature 0 °C to Room Temperature
Reaction Time 2 - 6 hours
Typical Crude Yield 85 - 95%
Purity after Chromatography >98%

Table 2: Analytical Characterization Data

Technique Expected Observations
Melting Point Dependent on purity and crystalline form
1H NMR (CDCl3, 400 MHz) δ (ppm): ~6.0-6.5 (br s, 2H, NH), 3.71 (t, 2H, CH2Cl), 3.65 (t, 2H, CH2OH), 3.52 (q, 2H, NHCH2), 3.38 (q, 2H, NHCH2)
FTIR (KBr, cm-1) ~3300 (N-H stretch), ~1630 (C=O stretch, Amide I), ~1570 (N-H bend, Amide II), ~660 (C-Cl stretch)
MS (ESI+) m/z: 167.05 [M+H]+, 189.03 [M+Na]+

Visualizations

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Synthesis cluster_workup Workup & Purification 2_Chloroethyl_Isocyanate 2-Chloroethyl Isocyanate Reaction Reaction in Anhydrous DCM (0°C to RT) 2_Chloroethyl_Isocyanate->Reaction Ethanolamine Ethanolamine Ethanolamine->Reaction Quench Quench Reaction->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Drying Drying Extraction->Drying Concentration Concentration Drying->Concentration Purification Purification (Recrystallization or Chromatography) Concentration->Purification Final_Product 1-(2-Chloroethyl)-3- (2-hydroxyethyl)urea Purification->Final_Product

Caption: Synthetic workflow for this compound.

Impurity_Formation cluster_main Main Reaction cluster_side Side Reactions Isocyanate 2-Chloroethyl Isocyanate Product 1-(2-Chloroethyl)-3- (2-hydroxyethyl)urea Isocyanate->Product Hydrolyzed_Isocyanate 2-Chloroethylamine Isocyanate->Hydrolyzed_Isocyanate Hydrolysis Bis_Chloroethyl_Urea 1,3-Bis(2-chloroethyl)urea Isocyanate->Bis_Chloroethyl_Urea Amine Ethanolamine Amine->Product Water H₂O (Moisture) Water->Hydrolyzed_Isocyanate Hydrolyzed_Isocyanate->Bis_Chloroethyl_Urea

Caption: Potential impurity formation pathway.

Validation & Comparative

A Comparative Analysis of the Antitumor Efficacy of HECNU and BCNU in a Preclinical Glioma Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antitumor activities of 1-(2-hydroxyethyl)-1-nitroso-3-(2-chloroethyl)urea (HECNU) and the well-established chemotherapeutic agent 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU). While a direct comparison of HECNU isomers is not available in the current body of scientific literature, this document synthesizes findings from a key preclinical study that evaluates the efficacy of HECNU against BCNU in a rat glioma model. The data presented herein is intended to inform researchers and drug development professionals on the relative potency and therapeutic potential of these nitrosourea compounds.

Quantitative Comparison of Antitumor Activity

The antitumor effects of HECNU and BCNU were evaluated in a rat model with intracerebrally inoculated glioma G616. The primary endpoint for assessing efficacy was the median survival time of the treated animals compared to an untreated control group. The following table summarizes the key quantitative findings from this comparative study.

Treatment GroupOptimal Dose (mg/kg)Median Survival Time (days)Increase in Lifespan (%)
Control (Untreated)-18-
HECNU4038111
BCNU2036100

Experimental Protocols

The following section details the methodology employed in the comparative in vivo study of HECNU and BCNU.

In Vivo Antitumor Activity Assay

Objective: To compare the antitumor efficacy of HECNU and BCNU in a rat model of glioblastoma.

Animal Model:

  • Species: Female Sprague-Dawley rats

  • Tumor Cell Line: Glioma G616

  • Implantation: Intracerebral inoculation of 2 x 10^6 glioma G616 cells into the right cerebral hemisphere. The implantation is performed stereotactically to ensure consistent tumor location and growth.

Drug Administration:

  • Compounds: HECNU and BCNU were dissolved in a suitable vehicle for administration.

  • Route of Administration: Intraperitoneal (i.p.) injection.

  • Dosing Schedule: A single dose of the respective compounds was administered on day 1 post-tumor implantation.

  • Dosage Levels: Various doses were tested to determine the optimal dose for each compound, with the optimal doses for HECNU and BCNU being 40 mg/kg and 20 mg/kg, respectively.

Evaluation of Antitumor Effect:

  • Primary Endpoint: Median survival time of the animals in each treatment group.

  • Monitoring: Animals were monitored daily for clinical signs of tumor progression, including weight loss, neurological deficits, and changes in behavior.

  • Data Analysis: The percentage increase in lifespan was calculated relative to the median survival time of the untreated control group.

Mechanism of Action: DNA Cross-linking by Chloroethylnitrosoureas

The antitumor activity of chloroethylnitrosoureas, including HECNU and BCNU, is primarily attributed to their ability to induce DNA damage in cancer cells. Upon administration, these compounds undergo spontaneous chemical decomposition to form reactive intermediates that can alkylate DNA bases. A key cytotoxic event is the formation of interstrand cross-links, which prevent the separation of DNA strands, thereby inhibiting DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.

G cluster_0 Cellular Uptake and Activation cluster_1 DNA Damage Pathway HECNU_BCNU HECNU / BCNU (Pro-drug) Decomposition Spontaneous Decomposition HECNU_BCNU->Decomposition Physiological pH Intermediates Reactive Intermediates (e.g., 2-chloroethyl diazonium ion) Decomposition->Intermediates DNA Nuclear DNA Intermediates->DNA Alkylation Intermediates->DNA Mono_adduct O6-chloroethylguanine (Mono-adduct) Crosslink DNA Interstrand Cross-link Mono_adduct->Crosslink Intramolecular Rearrangement Replication_Inhibition Inhibition of DNA Replication & Transcription Crosslink->Replication_Inhibition Apoptosis Apoptosis Replication_Inhibition->Apoptosis

Caption: Mechanism of action for HECNU and BCNU.

Experimental Workflow

The following diagram illustrates the workflow of the in vivo comparative study.

G cluster_workflow In Vivo Antitumor Activity Workflow start Start tumor_implantation Intracerebral Implantation of Glioma G616 Cells in Rats start->tumor_implantation treatment_day1 Day 1: Single i.p. Injection (Control, HECNU, or BCNU) tumor_implantation->treatment_day1 monitoring Daily Monitoring (Clinical Signs, Weight) treatment_day1->monitoring endpoint Endpoint: Animal Death (Record Survival Time) monitoring->endpoint data_analysis Data Analysis: Calculate Median Survival Time & % Increase in Lifespan endpoint->data_analysis conclusion Conclusion: Compare Antitumor Efficacy data_analysis->conclusion

Caption: Experimental workflow for in vivo comparison.

HECNU: Validating its Superior DNA Cross-Linking Potential for Advanced Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the competitive landscape of cancer therapeutics, the efficacy of DNA cross-linking agents is paramount. This guide provides a comprehensive comparison of HECNU (1-(2-hydroxyethyl)-3-(2-chloroethyl)-3-nitrosourea), a promising nitrosourea compound, with other established DNA cross-linking agents. Through a detailed analysis of its mechanism and supporting experimental data, we validate HECNU's potent DNA cross-linking capabilities, offering researchers, scientists, and drug development professionals critical insights into its therapeutic potential.

HECNU's Mechanism of Action: Inducing Irreparable DNA Damage

HECNU, like other nitrosourea compounds, exerts its cytotoxic effects by inducing DNA damage through alkylation and subsequent cross-linking of DNA strands. This process inhibits fundamental cellular processes like DNA replication and transcription, ultimately leading to apoptosis (cell death) in rapidly dividing cancer cells. The formation of interstrand cross-links (ICLs), covalent bonds between opposite DNA strands, is a particularly lethal form of DNA damage.

A study on the effects of HECNU and BCNU (carmustine) in murine bone marrow revealed that at equimolar doses, HECNU induced a significantly higher amount of DNA-DNA interstrand crosslinks compared to BCNU.[1][2] This heightened cross-linking activity is directly correlated with its potent myelosuppressive and anti-tumor effects.[1][2]

HECNU_Mechanism cluster_cell Cancer Cell cluster_nucleus Nucleus cluster_cellular_processes Cellular Processes HECNU HECNU Active_Intermediates Reactive Chloroethylating Species HECNU->Active_Intermediates Metabolic Activation DNA_Alkylation Guanine Alkylation (O6 and N7 positions) Active_Intermediates->DNA_Alkylation DNA DNA Intrastrand_Crosslink Intrastrand Cross-link DNA_Alkylation->Intrastrand_Crosslink Interstrand_Crosslink Interstrand Cross-link (ICL) DNA_Alkylation->Interstrand_Crosslink Replication_Block DNA Replication Blockage Intrastrand_Crosslink->Replication_Block Transcription_Block Transcription Inhibition Intrastrand_Crosslink->Transcription_Block Interstrand_Crosslink->Replication_Block Interstrand_Crosslink->Transcription_Block Apoptosis Apoptosis (Cell Death) Replication_Block->Apoptosis Transcription_Block->Apoptosis

Caption: Mechanism of HECNU-induced DNA cross-linking and apoptosis.

Comparative Analysis of DNA Cross-Linking Agents

To contextualize the DNA cross-linking potential of HECNU, a comparison with other well-established agents is essential. The following table summarizes the key characteristics and efficiencies of HECNU and its alternatives.

AgentClassPrimary Cross-link TypeCross-linking EfficiencyKey Features
HECNU NitrosoureaInterstrand (dG-dC)Higher than BCNU at equimolar doses[1][2]Lipophilic, crosses the blood-brain barrier.
ACNU (Nimustine) NitrosoureaInterstrand (dG-dC)Highest among tested nitrosoureas (ACNU, BCNU, CCNU, FTMS)Used in the treatment of brain tumors.
BCNU (Carmustine) NitrosoureaInterstrand (dG-dC)Standard for comparisonUsed in brain tumors, lymphoma, and multiple myeloma.[3]
Cisplatin Platinum CompoundIntrastrand (~90%), Interstrand (1-2%)[4]Forms a high percentage of intrastrand cross-links.Widely used for various solid tumors.[4]
Mitomycin C MitomycinInterstrandRequires bioreductive activation for cross-linking activity.[5][6]Effective against hypoxic tumor cells.[7]

Experimental Validation of DNA Cross-Linking

The quantification of DNA cross-links is crucial for evaluating the efficacy of agents like HECNU. High-Performance Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (HPLC-ESI-MS/MS) is a highly sensitive and specific method for this purpose.

HPLC_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Cell_Treatment 1. Treat cells with DNA cross-linking agent DNA_Extraction 2. Isolate genomic DNA Cell_Treatment->DNA_Extraction Enzymatic_Digestion 3. Enzymatically digest DNA to nucleosides DNA_Extraction->Enzymatic_Digestion HPLC 4. HPLC Separation of nucleosides and cross-linked adducts Enzymatic_Digestion->HPLC ESI 5. Electrospray Ionization (ESI) HPLC->ESI MS_MS 6. Tandem Mass Spectrometry (MS/MS) for identification and quantification ESI->MS_MS Data_Analysis 7. Data Analysis: Quantify dG-dC cross-links MS_MS->Data_Analysis

Caption: Workflow for quantifying DNA cross-links using HPLC-ESI-MS/MS.

Experimental Protocol: Quantification of dG-dC Cross-links by HPLC-ESI-MS/MS

This protocol provides a detailed methodology for the quantitative analysis of 1-[N3-deoxycytidyl]-2-[N1-deoxyguanosyl]ethane (dG-dC) cross-links induced by nitrosoureas.

1. Cell Culture and Treatment:

  • Culture chosen cancer cell lines (e.g., human glioma cell lines) to 80-90% confluency.

  • Treat cells with varying concentrations of the nitrosourea agent (e.g., HECNU, ACNU, BCNU) for a specified duration (e.g., 2-24 hours).

2. DNA Extraction and Purification:

  • Harvest the cells and extract genomic DNA using a commercial DNA isolation kit, following the manufacturer's instructions.

  • Ensure high purity of the DNA, as contaminants can interfere with subsequent enzymatic digestion and MS analysis.

3. Enzymatic Digestion of DNA:

  • Digest the purified DNA (typically 10-20 µg) to individual nucleosides.

  • This is a two-step process:

    • Step 1: Use a nuclease P1 and alkaline phosphatase cocktail to digest the DNA into deoxynucleosides.

    • Step 2: Further digestion with phosphodiesterase I may be required for complete hydrolysis.

  • The digestion is typically carried out at 37°C for 12-24 hours.

4. HPLC Separation:

  • Separate the resulting nucleoside mixture using a reverse-phase HPLC system.

  • A C18 column is commonly used with a gradient elution program, for example, using a mobile phase of methanol and ammonium acetate buffer.

  • The gradient is optimized to separate the dG-dC cross-link adduct from the normal nucleosides and other adducts.

5. ESI-MS/MS Analysis:

  • The eluent from the HPLC is directly introduced into the electrospray ionization source of a tandem mass spectrometer.

  • The mass spectrometer is operated in the positive ion mode.

  • For quantification, selected reaction monitoring (SRM) is used. This involves monitoring specific precursor-to-product ion transitions for the dG-dC cross-link and an internal standard.[8][9]

  • The characteristic ion transitions for the dG-dC cross-link are typically m/z 521 → 405 ([M+H]+ → [M+H - deoxyribose]+) and m/z 521 → 289 ([M+H]+ → [M+H - 2deoxyribose]+).[9]

6. Quantification:

  • A calibration curve is generated using a synthesized dG-dC cross-link standard of known concentrations.

  • The amount of dG-dC cross-links in the experimental samples is determined by comparing the peak area of the analyte to that of the internal standard and interpolating from the calibration curve.

Conclusion

The validation of HECNU's DNA cross-linking potential, particularly its demonstrated superiority over BCNU in inducing interstrand cross-links, positions it as a highly promising candidate for further investigation and development in cancer therapy. The robust experimental methodologies outlined in this guide provide a clear framework for researchers to quantitatively assess and compare the efficacy of HECNU and other DNA cross-linking agents, ultimately contributing to the advancement of more effective cancer treatments.

References

A Comparative Analysis of HECNU and Other 2-Chloroethylnitrosoureas for Cancer Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of HECNU's Performance Against Key Alternatives, Supported by Experimental Data.

This guide provides a detailed comparative analysis of 1-(2-hydroxyethyl)-1-nitroso-1-(2-chloroethyl)urea (HECNU) with other prominent 2-chloroethylnitrosoureas (CENUs), including Carmustine (BCNU), Lomustine (CCNU), and Fotemustine. The objective is to offer a comprehensive resource for researchers and drug development professionals, enabling informed decisions in the selection and application of these potent alkylating agents in cancer research. This analysis is grounded in experimental data, focusing on key performance indicators such as anti-tumor activity, mechanism of action, and toxicity profiles.

Overview of 2-Chloroethylnitrosoureas (CENUs)

CENUs are a class of chemotherapeutic agents characterized by their ability to cross the blood-brain barrier, making them particularly valuable in the treatment of brain tumors like glioblastoma.[1] Their cytotoxic effects are primarily mediated through the alkylation of DNA, leading to the formation of interstrand cross-links that inhibit DNA replication and transcription, ultimately triggering cell death.[2]

Comparative Data Presentation

To facilitate a clear and direct comparison, the following tables summarize key quantitative data for HECNU and its counterparts.

Table 1: Physicochemical Properties of Selected CENUs

CompoundMolecular FormulaMolecular Weight ( g/mol )Lipophilicity (LogP)Carbamoylating Activity
HECNU C5H10ClN3O3195.61ModerateWeak
BCNU C5H9Cl2N3O2214.05HighStrong
CCNU C9H16ClN3O2233.70HighModerate
Fotemustine C9H19ClN3O5P315.69HighModerate

Note: LogP values are estimations and can vary based on the prediction method.

Table 2: Comparative In Vitro Cytotoxicity (IC50 Values in µM)

Cell LineHECNUBCNUACNU (Nimustine)O⁶-AGT StatusReference
8505C>1000>1000>1000High[3]
A-549240250120High[3]
B-1613015070Low[3]
CX-1650500250High[3]
HT-29800600300High[3]
LX-1550400200High[3]
PC-3300280130Low[3]

Note: ACNU (Nimustine) is included as a relevant comparator for which direct comparative data with HECNU and BCNU was available. Lower IC50 values indicate higher cytotoxic potency. O⁶-alkylguanine-DNA alkyltransferase (O⁶-AGT) is a DNA repair protein that can confer resistance to CENUs.[3]

Table 3: Comparative In Vivo Antitumor Activity in a Human Glioma Xenograft Model (EMT Positive)

Treatment GroupDoseMedian Survival Time (days)Reference
Control-18[4]
SarCNU 167 mg/kg>130[4]
BCNU 20 mg/kg22[4]

Note: This table includes SarCNU, a novel nitrosourea analogue, to highlight advancements in the field and provide a benchmark for enhanced efficacy. The data demonstrates significantly improved survival with SarCNU compared to BCNU in an extraneuronal monoamine transporter (EMT) positive human glioma model.[4]

Mechanism of Action: A Visual Guide

The antitumor activity of CENUs stems from their chemical decomposition to reactive intermediates that alkylate and cross-link DNA. The following diagrams illustrate the general mechanism and the key differences in carbamoylating activity.

G cluster_decomposition Drug Decomposition cluster_dna_damage DNA Damage Pathway CENU 2-Chloroethylnitrosourea (HECNU, BCNU, CCNU, Fotemustine) Intermediates Vinyl Cation & Isocyanate Species CENU->Intermediates Spontaneous decomposition DNA Cellular DNA Intermediates->DNA Alkylation Monoalkylation O⁶-chloroethylguanine monoadduct DNA->Monoalkylation Crosslinking Interstrand Cross-links Monoalkylation->Crosslinking Intrastrand rearrangement & reaction with cytosine Apoptosis Cell Death (Apoptosis) Crosslinking->Apoptosis Inhibition of DNA replication & transcription

Caption: General mechanism of action for 2-chloroethylnitrosoureas.

G cluster_bcnnu BCNU (High Carbamoylating Activity) cluster_hecnu HECNU (Low Carbamoylating Activity) BCNU BCNU BCNU_Isocyanate 2-Chloroethyl isocyanate BCNU->BCNU_Isocyanate Protein_Carbamoylation Protein Carbamoylation (e.g., Glutathione Reductase) BCNU_Isocyanate->Protein_Carbamoylation Toxicity Increased Systemic Toxicity (e.g., Pulmonary, Myelosuppression) Protein_Carbamoylation->Toxicity HECNU HECNU HECNU_Isocyanate Hydroxyethyl isocyanate HECNU->HECNU_Isocyanate Intramolecular_Carbamoylation Intramolecular Carbamoylation (Cyclization) HECNU_Isocyanate->Intramolecular_Carbamoylation Reduced_Toxicity Reduced Systemic Toxicity Intramolecular_Carbamoylation->Reduced_Toxicity

Caption: Carbamoylation activity comparison between BCNU and HECNU.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of protocols for key assays used in the evaluation of CENUs.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a range of concentrations of the CENU compounds (e.g., HECNU, BCNU) and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%, by plotting the percentage of cell viability against the drug concentration.

G Start Seed Cells in 96-well plate Treat Treat with CENUs (various concentrations) Start->Treat Incubate1 Incubate (e.g., 72h) Treat->Incubate1 Add_MTT Add MTT Reagent Incubate1->Add_MTT Incubate2 Incubate (2-4h) Add_MTT->Incubate2 Solubilize Solubilize Formazan (e.g., DMSO) Incubate2->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read Analyze Calculate IC50 Read->Analyze

Caption: Experimental workflow for the MTT cytotoxicity assay.

DNA Interstrand Cross-linking Assay (Alkaline Elution)

This assay is used to quantify the formation of DNA interstrand cross-links, a key mechanism of CENU-induced cytotoxicity.

  • Cell Labeling and Treatment: Label cellular DNA with a radioactive tracer (e.g., [¹⁴C]thymidine) and then treat the cells with the CENU compounds.

  • Cell Lysis: Lyse the cells on a filter under alkaline conditions to denature the DNA.

  • DNA Elution: Elute the DNA from the filter with an alkaline buffer. The rate of elution is inversely proportional to the extent of DNA cross-linking (cross-linked DNA elutes more slowly).

  • Quantification: Measure the amount of radioactivity in the eluted fractions and the filter to determine the percentage of cross-linked DNA.

  • Data Analysis: Compare the elution profiles of treated and untreated cells to quantify the level of DNA interstrand cross-linking.

Comparative Discussion

Efficacy and Potency

The in vitro cytotoxicity data suggests that the potency of CENUs is highly dependent on the cancer cell line and its O⁶-AGT status. In cell lines with high O⁶-AGT activity, which can repair the O⁶-chloroethylguanine monoadduct before it can form a cross-link, higher concentrations of the drugs are required to achieve a cytotoxic effect.[3] Comparative studies have indicated that in some cell lines, ACNU (nimustine) may exhibit greater cytotoxic potency than BCNU and HECNU.[3]

In vivo studies are critical for assessing the overall therapeutic potential of these agents. For instance, in a human glioma xenograft model, the novel nitrosourea analogue SarCNU demonstrated markedly superior antitumor activity and survival benefit compared to BCNU, highlighting the potential for developing more effective CENU-based therapies.[4]

Toxicity Profile: The Role of Carbamoylation

A significant differentiator among CENUs is their carbamoylating activity. BCNU possesses strong carbamoylating activity due to the formation of 2-chloroethyl isocyanate, which can react with proteins, such as glutathione reductase, leading to increased systemic toxicities, including pulmonary fibrosis and myelosuppression.[5]

In contrast, HECNU exhibits weak carbamoylating activity. Its decomposition product, hydroxyethyl isocyanate, tends to undergo intramolecular carbamoylation, forming a cyclic compound. This reduces its reactivity with cellular proteins, resulting in a more favorable toxicity profile with a lower incidence of severe side effects. This difference in carbamoylation is a key consideration in the therapeutic index of these drugs.

Fotemustine: A Third-Generation CENU

Fotemustine is a third-generation CENU that has shown efficacy in melanoma and brain tumors.[6] Its mechanism of action is similar to other CENUs, involving DNA alkylation. A comparative study with dacarbazine (DTIC) in disseminated melanoma showed a higher overall response rate for fotemustine.[6] Its high lipophilicity facilitates its passage across the blood-brain barrier.

Conclusion for the Research Professional

The selection of a 2-chloroethylnitrosourea for preclinical or clinical investigation requires a careful consideration of its efficacy, mechanism of action, and toxicity profile.

  • HECNU presents a compelling profile due to its reduced carbamoylating activity, which translates to a potentially better safety profile compared to BCNU. This makes it an attractive candidate for further investigation, particularly in combination therapies where minimizing overlapping toxicities is crucial.

  • BCNU and CCNU remain important benchmark compounds, with extensive historical data on their activity in various cancer models. Their potent antitumor effects, particularly in gliomas, are well-established.[7][8]

  • Fotemustine offers a valuable alternative, especially in melanoma and brain metastases, with demonstrated clinical activity.[6]

Future research should focus on direct, head-to-head in vivo comparisons of these agents in clinically relevant cancer models. Furthermore, exploring synergistic combinations of these nitrosoureas with targeted therapies or immunotherapies holds significant promise for improving therapeutic outcomes. The development of novel analogues with enhanced tumor targeting and reduced systemic toxicity, as exemplified by SarCNU, continues to be a promising avenue for advancing this important class of anticancer drugs.

References

Validating the Mechanism of Action of HECNU Through Genetic Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 1-(2-hydroxyethyl)-3-(2-chloroethyl)-3-nitrosourea (HECNU), a DNA alkylating agent, with other therapies. It delves into the validation of its mechanism of action using genetic models and presents supporting experimental data to offer a comprehensive resource for researchers in oncology and drug development.

Introduction to HECNU and its Mechanism of Action

HECNU is a nitrosourea-based chemotherapeutic agent. Like other compounds in its class, its primary mechanism of action is the induction of DNA damage. HECNU decomposes to form reactive chloroethylating and hydroxyethylating species that alkylate DNA bases, primarily at the O6-position of guanine. This alkylation can lead to the formation of DNA interstrand crosslinks (ICLs), which are highly cytotoxic lesions that block DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[1][2]

Genetic Validation of HECNU's Mechanism of Action

The critical role of DNA damage in the cytotoxic effect of HECNU is substantiated by studies using genetic models with deficiencies in specific DNA repair pathways. These models provide powerful tools to dissect the molecular mechanisms underlying the drug's efficacy and to identify potential biomarkers for patient stratification.

The Role of O6-methylguanine-DNA methyltransferase (MGMT)

The DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT) directly reverses alkylation at the O6-position of guanine, thus mitigating the cytotoxic effects of nitrosoureas. Genetic inactivation of the MGMT gene has been shown to dramatically increase sensitivity to these agents.

Experimental Evidence: Studies using Mgmt knockout mice have demonstrated a significantly increased sensitivity to the lethal effects of chemotherapeutic alkylating agents like BCNU, a compound structurally and mechanistically similar to HECNU.[3][4][5] Primary embryonic fibroblasts and bone marrow cells from Mgmt -/- mice were found to be significantly more sensitive to the toxic effects of BCNU compared to wild-type cells.[3][4][5] This hypersensitivity is a direct consequence of the inability to repair the O6-alkylguanine lesions, leading to the accumulation of DNA crosslinks and enhanced cytotoxicity. While direct studies on HECNU in MGMT knockout models are not as extensively documented, the conserved mechanism of action among nitrosoureas strongly suggests a similar dependency.

The Fanconi Anemia (FA) Pathway

The Fanconi Anemia (FA) pathway is a crucial DNA repair pathway involved in the resolution of ICLs. Genetic defects in FA genes, such as FANCC, lead to a cellular phenotype characterized by extreme sensitivity to DNA crosslinking agents.

Experimental Evidence: Cells deficient in FANCC exhibit increased sensitivity to DNA crosslinking agents.[6][7][8] This hypersensitivity underscores the importance of the FA pathway in repairing the types of DNA lesions induced by HECNU. The inability to efficiently repair ICLs in FA-deficient cells leads to persistent DNA damage, genomic instability, and ultimately, cell death at lower drug concentrations.

Signaling Pathways Activated by HECNU-Induced DNA Damage

HECNU-induced DNA damage triggers a complex network of signaling pathways known as the DNA Damage Response (DDR). The DDR coordinates cell cycle arrest, DNA repair, and, if the damage is irreparable, apoptosis.

ATM/ATR Signaling Cascade

The primary sensors of DNA double-strand breaks and stalled replication forks, ataxia-telangiectasia mutated (ATM) and ataxia-telangiectasia and Rad3-related (ATR) kinases, are key initiators of the DDR. Upon activation, they phosphorylate a multitude of downstream targets to orchestrate the cellular response to DNA damage.

p53-Mediated Apoptosis

The tumor suppressor protein p53 is a critical downstream effector of the ATM/ATR signaling pathway. In response to DNA damage, p53 is stabilized and activated, leading to the transcriptional upregulation of genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., BAX, PUMA).

Below is a diagram illustrating the signaling pathway from HECNU-induced DNA damage to apoptosis.

HECNU_Mechanism HECNU HECNU DNA_Damage DNA Alkylation & Interstrand Crosslinks HECNU->DNA_Damage ATM_ATR ATM/ATR Activation DNA_Damage->ATM_ATR p53 p53 Stabilization & Activation ATM_ATR->p53 Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis & Interpretation WT_cells Wild-Type Cells HECNU_treatment HECNU Treatment WT_cells->HECNU_treatment KO_cells DNA Repair KO Cells (e.g., MGMT-/-) KO_cells->HECNU_treatment Comet_Assay Comet Assay (DNA Crosslinks) HECNU_treatment->Comet_Assay Western_Blot Western Blot (DDR Proteins) HECNU_treatment->Western_Blot Flow_Cytometry Flow Cytometry (Cell Cycle/Apoptosis) HECNU_treatment->Flow_Cytometry Data_Analysis Quantitative Analysis Comet_Assay->Data_Analysis Western_Blot->Data_Analysis Flow_Cytometry->Data_Analysis Conclusion Validation of MoA Data_Analysis->Conclusion

References

Comparative Genotoxicity of HECNU and Its Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the genotoxicity of the anticancer agent HECNU (1-(2-chloroethyl)-3-(2-hydroxyethyl)-1-nitrosourea) and its potential isomers. Due to a lack of direct experimental studies on the genotoxicity of HECNU's specific isomers, this comparison is based on the available data for HECNU, the well-established genotoxic profile of the nitrosourea class of compounds, and structure-activity relationship (SAR) principles.

Executive Summary

HECNU, a member of the nitrosourea family of alkylating agents, is known to be a potent genotoxic compound. Its primary mechanism of action involves the alkylation of DNA, leading to the formation of DNA-DNA interstrand crosslinks, which are highly cytotoxic and mutagenic lesions. While experimental data on the genotoxicity of specific HECNU isomers is not currently available in the public domain, the genotoxic potential of nitrosoureas is intrinsically linked to their chemical structure. It is therefore highly probable that isomers of HECNU also possess genotoxic properties. Variations in the position of the nitroso group or the arrangement of the chloroethyl and hydroxyethyl moieties could influence the reactivity and metabolic activation of the molecule, potentially leading to differences in the extent and nature of the DNA damage induced.

Genotoxicity Profile of HECNU

Available studies indicate that HECNU is a genotoxic agent, consistent with its classification as a nitrosourea. The primary mechanism of its genotoxicity is the induction of covalent crosslinks between DNA strands.

Genotoxic EndpointHECNU: Experimental EvidenceProbable Outcome for Isomers
DNA Alkylation Forms covalent adducts with DNA bases.Highly Probable
DNA Interstrand Crosslinks Induces DNA-DNA interstrand crosslinks in bone marrow cells.[1]Highly Probable
Mutagenicity Expected to be mutagenic due to DNA damage.Highly Probable
Clastogenicity Expected to cause chromosomal aberrations.Highly Probable

Structure-Activity Relationship and Predicted Genotoxicity of Isomers

The genotoxicity of nitrosoureas is critically dependent on their chemical structure. The 2-chloroethyl group is essential for the formation of DNA crosslinks. The position of the nitroso group and other substituents can influence the compound's stability, lipophilicity, and metabolic activation, thereby modulating its genotoxic potency.

Potential Positional Isomers of HECNU:

  • Isomer 1: 1-(2-chloroethyl)-1-nitroso-3-(2-hydroxyethyl)urea: In this isomer, the nitroso group is on the nitrogen atom bonded to the chloroethyl group. This arrangement may alter the decomposition pathway and the generation of the ultimate alkylating species.

  • Isomer 2: 1-(2-hydroxyethyl)-3-(2-chloroethyl)-3-nitrosourea: Here, the nitroso group is on the nitrogen atom bonded to the hydroxyethyl group. This could affect the molecule's reactivity and interaction with DNA.

While no direct experimental data exists for these specific isomers, based on SAR principles for nitrosoureas, it is anticipated that they would also be genotoxic. The exact potency and the spectrum of DNA lesions might differ from HECNU. For instance, changes in the electronic environment of the nitroso group could affect the rate of formation of the reactive diazonium ion responsible for DNA alkylation.

Experimental Protocols for Genotoxicity Assessment

A battery of in vitro and in vivo assays is recommended to comprehensively evaluate the genotoxicity of HECNU and its isomers.

In Vitro Assays
  • Bacterial Reverse Mutation Assay (Ames Test):

    • Principle: This assay uses several strains of Salmonella typhimurium and Escherichia coli with mutations in genes involved in histidine or tryptophan synthesis, respectively. The test compound is assessed for its ability to induce reverse mutations, allowing the bacteria to grow on a medium lacking the specific amino acid.

    • Methodology:

      • Bacterial strains are exposed to various concentrations of the test compound, with and without metabolic activation (S9 mix).

      • The treated bacteria are plated on minimal agar plates.

      • After incubation, the number of revertant colonies is counted and compared to the solvent control.

      • A significant, dose-dependent increase in the number of revertants indicates a mutagenic potential.

  • In Vitro Micronucleus Test:

    • Principle: This test detects chromosomal damage. Micronuclei are small, extranuclear bodies that contain chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.

    • Methodology:

      • Mammalian cells (e.g., human peripheral blood lymphocytes, CHO, V79, or TK6 cells) are exposed to the test compound.

      • The cells are cultured to allow for cell division. Cytokinesis is often blocked using cytochalasin B to accumulate binucleated cells.

      • Cells are harvested, fixed, and stained.

      • The frequency of micronucleated cells in the treated cultures is compared to that in the control cultures.

  • Comet Assay (Single Cell Gel Electrophoresis):

    • Principle: This is a sensitive method for detecting DNA strand breaks in individual cells. Damaged DNA migrates further in an electric field, forming a "comet" shape.

    • Methodology:

      • Cells are embedded in agarose on a microscope slide and lysed to remove membranes and cytoplasm.

      • The slides are subjected to electrophoresis under alkaline or neutral conditions.

      • DNA is stained with a fluorescent dye and visualized.

      • The extent of DNA damage is quantified by measuring the length and intensity of the comet tail.

In Vivo Assays
  • In Vivo Micronucleus Test:

    • Principle: This assay assesses chromosomal damage in a whole animal system, typically in bone marrow erythrocytes of rodents.

    • Methodology:

      • Animals are treated with the test compound.

      • Bone marrow is collected at appropriate time points.

      • The frequency of micronucleated polychromatic erythrocytes (immature red blood cells) is determined.

  • In Vivo Comet Assay:

    • Principle: This assay detects DNA damage in various tissues of treated animals.

    • Methodology:

      • Animals are exposed to the test compound.

      • Tissues of interest (e.g., liver, bone marrow, peripheral blood) are collected.

      • Single-cell suspensions are prepared and subjected to the Comet assay as described for the in vitro method.

Visualizing the Genotoxic Mechanism and Experimental Workflow

The following diagrams illustrate the general mechanism of genotoxicity for nitrosoureas and a typical workflow for assessing genotoxicity.

genotoxicity_pathway HECNU HECNU / Isomer Decomposition Spontaneous Decomposition (Physiological Conditions) HECNU->Decomposition Intermediates Reactive Intermediates (e.g., Diazonium Ion, Isocyanate) Decomposition->Intermediates DNA Cellular DNA Intermediates->DNA Reacts with Alkylation DNA Alkylation (Guanine O6, N7) DNA->Alkylation Crosslinking DNA Interstrand Crosslinks Alkylation->Crosslinking Damage DNA Damage Crosslinking->Damage Mutation Mutation Damage->Mutation Aberration Chromosomal Aberration Damage->Aberration Apoptosis Apoptosis / Cell Death Damage->Apoptosis Cancer Carcinogenesis Mutation->Cancer Aberration->Cancer

Caption: General mechanism of HECNU-induced genotoxicity.

experimental_workflow cluster_invitro In Vitro Testing cluster_invivo In Vivo Testing Ames Ames Test (Mutagenicity) Data_Analysis Data Analysis and Interpretation Ames->Data_Analysis Micronucleus_vitro Micronucleus Assay (Clastogenicity) Micronucleus_vitro->Data_Analysis Comet_vitro Comet Assay (DNA Strand Breaks) Comet_vitro->Data_Analysis Micronucleus_vivo Micronucleus Test (Rodent Bone Marrow) Conclusion Genotoxicity Profile Micronucleus_vivo->Conclusion Comet_vivo Comet Assay (Various Tissues) Comet_vivo->Conclusion Test_Compound HECNU / Isomer Test_Compound->Ames Test_Compound->Micronucleus_vitro Test_Compound->Comet_vitro Data_Analysis->Micronucleus_vivo If positive Data_Analysis->Comet_vivo If positive

Caption: Standard workflow for genotoxicity assessment.

Conclusion

HECNU is a confirmed genotoxic agent, and it is highly probable that its isomers also possess genotoxic properties. The precise comparative genotoxicity would depend on the specific isomeric structure, which influences the compound's chemical reactivity and metabolic fate. A comprehensive evaluation using a battery of in vitro and in vivo genotoxicity assays is essential to characterize and compare the genotoxic profiles of HECNU and its isomers. Such studies are crucial for the risk assessment and further development of these compounds as potential therapeutic agents.

References

Benchmarking HECNU's Therapeutic Index Against Established Glioma Chemotherapeutics

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of 1-(2-chloroethyl)-1-nitroso-3-(2-hydroxyethyl)urea (HECNU) against established chemotherapeutic agents for the treatment of glioma, with a focus on their respective therapeutic indices. This document is intended for researchers, scientists, and drug development professionals.

Introduction

The therapeutic index (TI) is a critical measure of a drug's safety, representing the ratio between its toxic and therapeutic doses. A wider therapeutic window indicates a safer drug. HECNU is a nitrosourea compound that has been investigated for its potential in treating malignant brain tumors. This guide benchmarks HECNU against two standard-of-care chemotherapeutics for glioma: carmustine (BCNU), another nitrosourea, and temozolomide (TMZ), an oral alkylating agent.

Comparative Analysis of Therapeutic Agents

Due to the limited recent research on HECNU, a direct quantitative comparison of its therapeutic index with current standard-of-care drugs is challenging. However, a qualitative and inferred comparison can be made based on available preclinical and clinical data.

FeatureHECNUCarmustine (BCNU)Temozolomide (TMZ)
Mechanism of Action Alkylating agent, causing DNA cross-linking and strand breaks.Alkylating agent that cross-links DNA and RNA, inhibiting their synthesis.[1][2][3]Prodrug that methylates DNA, leading to futile repair cycles and apoptosis.[4][5]
Clinical Application in Glioma Investigated in Phase II trials for recurrent malignant gliomas.[6]Used for newly diagnosed and recurrent high-grade gliomas, often as a wafer implant.[2][7][8][9]First-line treatment for newly diagnosed glioblastoma in combination with radiotherapy.[10][11]
Reported Efficacy A 1988 study showed a 20% objective remission rate in recurrent glioma patients.[6]Improves survival in newly diagnosed glioblastoma.[7][8]Significantly improves overall and progression-free survival in glioblastoma patients.[10][11]
Known Toxicities Reported as having mild, reversible, and non-cumulative toxicity, with better tolerance than BCNU and CCNU.[6]Myelosuppression (leukopenia, thrombocytopenia), pulmonary toxicity, nausea, and vomiting.[3][12]Myelosuppression (neutropenia, thrombocytopenia), fatigue, nausea, and vomiting.[13]
Therapeutic Index Data Quantitative preclinical TI data in glioma models is not readily available.Oral LD50 in rats is 20 mg/kg and in mice is 45 mg/kg.[3] Specific TI in glioma models is not well-documented in recent literature.Considered to have a favorable therapeutic window, but specific preclinical LD50/ED50 values in glioma models are not consistently reported.[14]

Experimental Protocols

Determining Therapeutic Index in Preclinical Glioma Models

The therapeutic index is typically determined in preclinical studies using animal models. A common workflow involves the following steps:

  • Animal Model Development: Orthotopic glioma models are established by implanting human glioma cell lines (e.g., U87MG) into the brains of immunocompromised mice or rats.[15][16][17][18]

  • Dose-Response Studies for Efficacy (ED50): Tumor-bearing animals are treated with a range of doses of the chemotherapeutic agent. The effective dose 50 (ED50), the dose that produces a therapeutic effect (e.g., 50% tumor growth inhibition) in 50% of the animals, is determined.

  • Dose-Response Studies for Toxicity (LD50): Healthy or tumor-bearing animals are administered a range of doses of the drug to determine the lethal dose 50 (LD50), the dose that is lethal to 50% of the animals.[19]

  • Calculation of Therapeutic Index: The therapeutic index is calculated as the ratio of LD50 to ED50 (TI = LD50 / ED50).[20]

G cluster_0 Experimental Workflow for Therapeutic Index Determination cluster_1 Efficacy Arm cluster_2 Toxicity Arm Glioma Cell Culture Glioma Cell Culture Orthotopic Implantation Orthotopic Implantation Glioma Cell Culture->Orthotopic Implantation Inject cells Tumor Growth Monitoring Tumor Growth Monitoring Orthotopic Implantation->Tumor Growth Monitoring Allow tumor to establish Dose Ranging Studies Dose Ranging Studies Tumor Growth Monitoring->Dose Ranging Studies Randomize animals ED50 Determination ED50 Determination Dose Ranging Studies->ED50 Determination Measure tumor volume LD50 Determination LD50 Determination Dose Ranging Studies->LD50 Determination Monitor survival Calculate TI Calculate TI ED50 Determination->Calculate TI LD50 Determination->Calculate TI

Caption: Workflow for determining the therapeutic index in preclinical glioma models.

Mechanisms of Action and Signaling Pathways

HECNU, like other nitrosoureas, is an alkylating agent. Its primary mechanism of action is the induction of DNA damage, leading to cell cycle arrest and apoptosis. The signaling pathways activated by this DNA damage are complex and can involve tumor suppressor proteins like p53.

Temozolomide also functions as a DNA alkylating agent. Its cytotoxicity is primarily mediated by the formation of O6-methylguanine in DNA. This adduct mispairs with thymine during DNA replication, triggering the mismatch repair (MMR) pathway. Futile cycles of MMR activity lead to DNA double-strand breaks and ultimately, apoptosis.

G cluster_HECNU HECNU/Carmustine Pathway cluster_TMZ Temozolomide Pathway HECNU HECNU / Carmustine HECNU_DNA DNA Cross-linking & Strand Breaks HECNU->HECNU_DNA Alkylation Cell Cycle Arrest Cell Cycle Arrest HECNU_DNA->Cell Cycle Arrest Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis TMZ Temozolomide O6MeG O6-methylguanine TMZ->O6MeG Methylation MMR Mismatch Repair (Futile Cycling) O6MeG->MMR Replication DSB DNA Double-Strand Breaks MMR->DSB DSB->Apoptosis

Caption: Simplified signaling pathways for HECNU/Carmustine and Temozolomide.

Conclusion

While quantitative data for a direct comparison of the therapeutic index of HECNU with modern glioma chemotherapeutics is scarce, historical data suggests HECNU may possess a favorable safety profile compared to older nitrosoureas like BCNU.[6] However, the clinical efficacy and therapeutic window of temozolomide have established it as the current standard of care.[10][11] Further preclinical studies would be necessary to quantitatively benchmark HECNU's therapeutic index against temozolomide and to fully understand its potential in the current landscape of glioma treatment.

G HECNU HECNU Therapeutic Index Therapeutic Index HECNU->Therapeutic Index Established Chemotherapeutics Established Chemotherapeutics Established Chemotherapeutics->Therapeutic Index Efficacy Efficacy Therapeutic Index->Efficacy Toxicity Toxicity Therapeutic Index->Toxicity

Caption: Logical relationship for comparing chemotherapeutics based on therapeutic index.

References

Safety Operating Guide

Safe Disposal of 1-(2-Chloroethyl)-3-(2-hydroxyethyl)urea: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of 1-(2-Chloroethyl)-3-(2-hydroxyethyl)urea, ensuring the protection of personnel and the environment. While a specific Safety Data Sheet (SDS) for this compound was not located, information for the closely related compound, 1-(2-Chloroethyl)urea, indicates it is toxic if swallowed.[1] Therefore, it is prudent to handle this compound as a hazardous substance.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to handle the compound with appropriate personal protective equipment (PPE). This minimizes exposure risks and ensures personal safety.

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or glasses with side shields.[2]

  • Hand Protection: Use impervious chemical-resistant gloves. It is advisable to consult the glove manufacturer's compatibility chart for the specific material.[3]

  • Body Protection: A fully-buttoned lab coat is mandatory.[3] For larger spills, additional protective clothing may be necessary.[4]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a respirator.[4][5]

Work should always be conducted in a well-ventilated area, preferably within a chemical fume hood.[3] Avoid creating dust.[5] Do not eat, drink, or smoke when handling this product.[1]

Step-by-Step Disposal Protocol

The following protocol outlines the systematic process for the safe disposal of this compound waste.

1. Waste Collection:

  • Collect waste this compound in a dedicated, sealable, and compatible waste container.[3] High-density polyethylene (HDPE) containers are often a suitable choice.[6]

  • Ensure the container is clearly and accurately labeled as "Hazardous Waste" and includes the full chemical name: "this compound".[3]

  • Do not mix with other waste streams unless compatibility has been confirmed. Incompatible materials include strong oxidizing agents.[3][7]

2. Storage of Waste:

  • Store the sealed waste container in a cool, dry, and well-ventilated designated storage area away from direct sunlight and sources of ignition.[3]

  • The storage area should be secure and inaccessible to unauthorized personnel.[1][4]

3. Accidental Spill Cleanup:

  • In the event of a spill, evacuate the immediate area.[4]

  • Wearing the appropriate PPE, control and contain the spill.[4]

  • For solid spills, carefully sweep or shovel the material into a suitable container for disposal, avoiding dust generation. Do not use air hoses for cleanup.

  • Clean the affected area thoroughly.[5]

4. Final Disposal:

  • Disposal of this compound must be conducted through a licensed hazardous waste management company.[6]

  • Complete all necessary waste disposal forms as required by your institution and local regulations.[3]

  • Never dispose of this chemical down the drain or in regular trash.[4][7][8]

Quantitative Data Summary

No specific quantitative data for the disposal of this compound was found. For general urea compounds, the following information is available:

ParameterValueSource
Water Solubility of Urea624 g/L at 20 °C[9]
Log Pow (n-octanol/water) for Urea< -1.73 at 22 °C[5]

This data for urea suggests high water solubility and low potential for bioaccumulation. However, the presence of the chloroethyl group in the target compound significantly alters its properties and potential toxicity, warranting its treatment as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the safe disposal of this compound.

cluster_prep Preparation cluster_handling Waste Handling & Collection cluster_spill Spill Response cluster_storage Storage & Disposal A Assess Risks & Consult SDS B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Work in a Well-Ventilated Area B->C D Collect Waste in a Labeled, Sealed Container C->D E Spill Occurs C->E I Store Waste Container in a Designated Area D->I F Evacuate & Secure Area E->F G Clean Up with Appropriate PPE F->G H Collect Spill Residue as Hazardous Waste G->H H->D J Complete Waste Disposal Forms I->J K Arrange for Pickup by Licensed Waste Contractor J->K

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 1-(2-Chloroethyl)-3-(2-hydroxyethyl)urea

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 1-(2-Chloroethyl)-3-(2-hydroxyethyl)urea

This document provides crucial safety and logistical information for the handling, use, and disposal of this compound in a laboratory setting. The following procedures are based on best practices for handling structurally related compounds and are intended for researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

Given the chemical structure of this compound, which contains a reactive chloroethyl group, appropriate personal protective equipment is mandatory to prevent exposure. The following table summarizes the recommended PPE.

Protection Type Recommended Equipment Specification/Notes
Eye/Face Protection Safety glasses with side shields or gogglesMust be worn at all times in the laboratory.
Skin Protection Nitrile or neoprene glovesEnsure gloves are regularly inspected for tears or holes. Change gloves frequently, especially after direct contact.
Chemical-resistant lab coatShould be fully buttoned.
Respiratory Protection Use in a well-ventilated area (e.g., fume hood)If handling powders or creating aerosols, a NIOSH-approved respirator with an appropriate cartridge may be necessary.

Operational Plan: Handling and Storage

Proper handling and storage procedures are critical to maintaining the integrity of the compound and ensuring a safe laboratory environment.

Receiving and Storage:
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Storage: Store the compound in a tightly sealed, clearly labeled container.

  • Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Handling Procedures:
  • Work Area: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Dispensing: When weighing or transferring the compound, use tools (e.g., spatulas, weigh paper) that can be easily decontaminated or disposed of as chemical waste.

  • Avoid Contamination: Do not return unused material to the original container.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste.

Waste Segregation and Collection:
  • Solid Waste: Contaminated solid waste (e.g., gloves, weigh paper, paper towels) should be placed in a designated, sealed, and labeled hazardous waste container.

  • Liquid Waste: Solutions containing the compound should be collected in a labeled, sealed, and chemical-resistant waste container.

  • Sharps: Contaminated sharps (e.g., needles, pipette tips) must be disposed of in a designated sharps container for chemical waste.

Disposal Procedure:
  • All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.

Experimental Protocol: Representative Cytotoxicity Assay

While a specific protocol for this compound is not available, the following is a representative methodology for assessing the cytotoxic effects of a similar compound on a cancer cell line (e.g., MCF-7).

  • Cell Culture: Culture MCF-7 cells in appropriate media and conditions until they reach approximately 80% confluency.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to achieve the desired final concentrations.

  • Treatment: Treat the cells with varying concentrations of the compound. Include a vehicle control (solvent only) and a positive control.

  • Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours).

  • Viability Assay: Assess cell viability using a standard method, such as the MTT or PrestoBlue™ assay, following the manufacturer's instructions.

  • Data Analysis: Measure the absorbance or fluorescence and calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Visualizations

Experimental Workflow for Handling and Use

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Don Personal Protective Equipment (PPE) b Prepare Well-Ventilated Workspace (Fume Hood) a->b c Retrieve Compound from Storage b->c d Weigh and Prepare Solution c->d e Perform Experiment (e.g., Cell Treatment) d->e f Decontaminate Workspace and Equipment e->f g Segregate and Dispose of Hazardous Waste f->g h Remove PPE and Wash Hands g->h G Postulated DNA Alkylation by a Chloroethylurea Compound A This compound (Intracellular) B Formation of Reactive Chloroethylating Species A->B C Alkylation of DNA (e.g., at Guanine N7) B->C D DNA Damage (Cross-linking, Strand Breaks) C->D E Cell Cycle Arrest D->E F Apoptosis (Programmed Cell Death) D->F

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.